molecular formula C11H11NO3 B1360181 6,7-Dimethoxyquinolin-2(1h)-one CAS No. 5278-38-6

6,7-Dimethoxyquinolin-2(1h)-one

Numéro de catalogue: B1360181
Numéro CAS: 5278-38-6
Poids moléculaire: 205.21 g/mol
Clé InChI: YCIOUNSWHDKEBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6,7-Dimethoxyquinolin-2(1h)-one is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-Dimethoxyquinolin-2(1h)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-Dimethoxyquinolin-2(1h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxyquinolin-2(1h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6,7-dimethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-11(13)12-8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIOUNSWHDKEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967238
Record name 6,7-Dimethoxyquinolin-2-ol
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5278-38-6
Record name 6,7-Dimethoxy-2(1H)-quinolinone
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Record name 6,7-Dimethoxy-2-quinolone
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Record name 6,7-Dimethoxyquinolin-2-ol
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Record name 6,7-dimethoxy-2-quinolone
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Foundational & Exploratory

6,7-Dimethoxyquinolin-2(1h)-one chemical structure and IUPAC name

Receptor Binding: It increases the electron density of the aromatic system, enhancing π

ππ
  • Photophysical Properties: When conjugated with electron-withdrawing groups (e.g., cyano groups at positions 3 and 4), the 6,7-dimethoxy substitution creates a strong push-pull electronic system, resulting in exceptional fluorescence properties (quantum yields up to 50% at 520 nm emission)[4].

  • Quantitative Chemical Properties
    PropertyValue / Description
    IUPAC Name 6,7-dimethoxy-1H-quinolin-2-one[1]
    Common Synonyms 6,7-Dimethoxycarbostyril; 6,7-dimethoxy-2-quinolone[5]
    CAS Registry Number 5278-38-6[5]
    Molecular Formula C11H11NO3[5]
    Molecular Weight 205.21 g/mol [2]
    SMILES String COc1cc2ccc(=O)[nH]c2cc1OC[2]
    InChI Key YCIOUNSWHDKEBM-UHFFFAOYSA-N[2]
    Physical Form White to off-white powder[2]

    Pharmacological Mechanisms of Action

    As a core scaffold, 6,7-dimethoxyquinolin-2(1H)-one is heavily utilized in the development of targeted therapeutics. Its geometry effectively mimics the pyrimidine ring of cyclic AMP (cAMP) and the adenine ring of ATP, allowing it to competitively bind to diverse enzymatic targets.

    Heat Shock Protein 90 (HSP90) Inhibition

    HSP90 is a molecular chaperone essential for the conformational maturation of various oncogenic signaling proteins. 6,7-dimethoxycarbostyril derivatives have been shown to competitively bind to the N-terminal ATP-binding site of HSP90[2]. By displacing ATP, the compound prevents the chaperone from adopting its active closed conformation. This leads to the proteasomal degradation of client proteins, ultimately inducing apoptosis in cancer cells. Derivatives of this scaffold have successfully completed Phase I clinical trials at doses up to 2000 mg/day[2].

    Phosphodiesterase 3 (PDE3) Inhibition

    The carbostyril core is the foundational pharmacophore for PDE3 inhibitors, most notably cilostazol and cilostamide[3]. The lactam moiety engages in critical hydrogen bonding with conserved glutamine and histidine residues in the PDE3 catalytic pocket, preventing the hydrolysis of cAMP.

    MOACompound6,7-Dimethoxyquinolin-2(1H)-one(Core Scaffold)HSP90HSP90 N-TerminalATP-Binding DomainCompound->HSP90 Competitive ATP DisplacementPDE3Phosphodiesterase 3 (PDE3)Catalytic SiteCompound->PDE3 cAMP MimicryApoptosisCancer Cell Apoptosis(Tumor Inhibition)HSP90->Apoptosis Chaperone InhibitioncAMPElevated cAMP Levels(Vasodilation & Anti-platelet)PDE3->cAMP Prevents Hydrolysis

    Fig 1. Dual pharmacological pathways modulated by the 6,7-dimethoxyquinolin-2(1H)-one scaffold.

    Synthetic Methodology and Protocols

    The synthesis of 6,7-dimethoxyquinolin-2(1H)-one typically relies on the reductive cyclization of o-nitro-substituted cinnamic acid derivatives[6]. This approach is preferred for its high regioselectivity and scalability.

    SynthesisStep13,4-Dimethoxycinnamic Acid(Starting Material)Step2Nitration (HNO3 / AcOH)Yields 2-Nitro IntermediateStep1->Step2Step3Catalytic Hydrogenation(Pd/C, H2, 40 psi)Step2->Step3Step4Spontaneous IntramolecularLactamizationStep3->Step4 Amine FormationProduct6,7-Dimethoxyquinolin-2(1H)-one(Target Compound)Step4->ProductValidationAnalytical QC(1H-NMR, LC-MS, HPLC)Product->Validation

    Fig 2. Step-by-step synthetic workflow for 6,7-dimethoxyquinolin-2(1H)-one.

    Standardized Experimental Protocol: Reductive Cyclization

    Objective: To synthesize 6,7-dimethoxyquinolin-2(1H)-one via the reduction of (E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylic acid.

    Reagents & Materials:

    • (E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylic acid (10.0 g, 39.5 mmol)

    • 10% Palladium on Carbon (Pd/C) (1.0 g)

    • Glacial Acetic Acid (150 mL)

    • Hydrogen gas ( H2​ )

    • Ethyl Acetate (for extraction/recrystallization)

    Step-by-Step Procedure:

    • Preparation of the Reaction Mixture: Suspend 10.0 g of (E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylic acid in 150 mL of glacial acetic acid within a high-pressure hydrogenation vessel.

    • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C to the suspension under an inert argon atmosphere to prevent premature ignition of the catalyst.

    • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then pressurize with hydrogen gas to 40 psi. Agitate the mixture at room temperature for 4 to 6 hours. Causality note: The reduction of the nitro group to an aniline intermediate triggers an immediate, spontaneous intramolecular nucleophilic attack on the carboxylic acid, forming the lactam ring.

    • Filtration: Once hydrogen uptake ceases, vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethyl acetate (50 mL).

    • Concentration & Crystallization: Concentrate the filtrate under reduced pressure to remove acetic acid. Triturate the resulting crude solid with cold water to remove residual acid, filter, and dry under a vacuum.

    • Purification: Recrystallize the crude product from a mixture of ethyl acetate and methanol to yield pure 6,7-dimethoxyquinolin-2(1H)-one as a white crystalline solid.

    Self-Validating Analytical QC:

    • LC-MS: Confirm the mass-to-charge ratio ( m/z ) at 206.2 [M+H]+ [5].

    • 1H-NMR (DMSO-d6): Verify the presence of the lactam N-H proton (broad singlet, ~11.5 ppm), the two methoxy singlets (~3.8 ppm), and the characteristic alkene doublet of the quinolinone ring (positions 3 and 4) at ~6.4 ppm and ~7.8 ppm.

    • HPLC: Ensure purity is 95% via UV detection at 254 nm[2].

    Advanced Applications: Fluorescent Probes

    Beyond therapeutics, the 6,7-dimethoxycarbostyril core is highly valued in chemical biology for developing fluorescent probes. When functionalized with cyano groups at the 3 and 4 positions (synthesized via nucleophilic chlorination and subsequent cyanation), the resulting 3,4-dicyano-6,7-dimethoxycarbostyrils exhibit remarkable photophysical properties[4].

    The 6,7-dimethoxy substitution provides a strong electron-donating effect that, when coupled with the electron-withdrawing cyano groups, creates an intramolecular charge transfer (ICT) state. This results in an absorption maximum at ~450 nm and an emission maximum at ~520 nm, with a high quantum yield (~50% in acetonitrile) and a large Stokes shift[4]. These properties make the scaffold ideal for biological imaging, as the emission avoids the autofluorescence background of biological tissues.

    References

    • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Available at:[Link]

    The Quinolinone Scaffold: A Technical Whitepaper on its Discovery, Structural Biology, and Synthetic Evolution

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist navigating the intersection of medicinal chemistry and structural biology, I often look to the quinolinone core as a masterclass in privileged scaffolds. Quinolinones—encompassing both 2-quinolinones (carbostyrils) and 4-quinolinones—have evolved from serendipitous synthetic byproducts into foundational pillars of modern pharmacopeia. This whitepaper dissects the historical milestones, molecular mechanisms, and rigorous synthetic protocols that define quinolinone-based drug discovery, providing a comprehensive guide for researchers and drug development professionals.

    Historical Evolution and Discovery

    The history of quinolinones is a testament to the iterative nature of drug discovery, transitioning from basic chemical methodology to targeted therapeutics.

    The synthetic groundwork was laid in 1887 by Max Conrad and Leonhard Limpach, who developed the Conrad-Limpach synthesis. This two-step condensation of anilines with β-ketoesters yielded 4-hydroxyquinolines, which naturally tautomerize into the more stable 4-quinolinone keto form[1][2]. For decades, these molecules were primarily viewed as synthetic intermediates or dyes.

    The pharmacological golden age of quinolinones began serendipitously in the early 1960s. During the synthesis of the antimalarial drug chloroquine, scientists isolated nalidixic acid, a 1,8-naphthyridin-4-one derivative that exhibited potent, albeit narrow-spectrum, activity against Gram-negative bacteria[3][4]. This marked the birth of the first-generation quinolone antibiotics. Medicinal chemistry efforts in the 1980s introduced fluorine atoms and piperazine rings to the scaffold, yielding the fluoroquinolones (e.g., ciprofloxacin, levofloxacin). These modifications drastically improved tissue penetration and expanded the antimicrobial spectrum to include Gram-positive pathogens[3][4].

    Parallel to antibacterial research, Otsuka Pharmaceutical explored the 2-quinolinone (carbostyril) scaffold in the late 1980s, seeking antihistamines devoid of central nervous system side effects[5]. This exploration fortuitously led to the discovery of aripiprazole[6]. Approved in 2002, aripiprazole broke ground as the first antipsychotic to act as a dopamine D2 receptor partial agonist, establishing a new therapeutic paradigm known as "dopamine-system stabilizers"[5][7].

    Structural Biology and Mechanisms of Action

    The divergence in biological activity between 4-quinolinones and 2-quinolinones is dictated by their distinct electronic distributions, spatial geometries, and functional group substitutions.

    Antibacterial Pathway (4-Quinolinones): Fluoroquinolones exert their bactericidal effect by targeting type IIA DNA topoisomerases—specifically DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria)[4][8]. The causality here is strictly structural: the 4-oxo and 3-carboxyl groups of the quinolone chelate a magnesium ion (Mg2+), which bridges the drug to the DNA backbone and the enzyme. This traps the cleavage complex, preventing DNA re-ligation and triggering fatal double-strand breaks[4].

    Neuropsychiatric Pathway (2-Quinolinones): Aripiprazole's 2-quinolinone core, linked via an alkyl spacer to a phenylpiperazine moiety, enables functional selectivity. It acts as a partial agonist at presynaptic D2 autoreceptors and postsynaptic D2 receptors, while also exhibiting partial agonism at 5-HT1A and antagonism at 5-HT2A receptors[5][6]. This polypharmacology normalizes dopaminergic transmission—enhancing it when levels are low and reducing it when levels are high—thereby preventing the severe extrapyramidal (movement) side effects associated with full D2 blockade[5][9].

    MOA cluster_0 4-Quinolinones (e.g., Fluoroquinolones) cluster_1 2-Quinolinones (e.g., Aripiprazole) Q Quinolinone Scaffold Target1 DNA Gyrase / Topo IV Q->Target1 Target2 Dopamine D2 & 5-HT1A Receptors Q->Target2 Effect1 DNA Cleavage Complex Trapping Target1->Effect1 Outcome1 Bactericidal Activity Effect1->Outcome1 Effect2 Partial Agonism / System Stabilization Target2->Effect2 Outcome2 Antipsychotic Efficacy Effect2->Outcome2

    Divergent biological pathways of 2-quinolinone and 4-quinolinone scaffolds.

    Experimental Workflows and Synthetic Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each step.

    Protocol 1: Conrad-Limpach Synthesis of a 4-Quinolinone Core

    The Conrad-Limpach reaction is the classical method for synthesizing 4-quinolinones via the condensation of anilines with β-ketoesters[1][2]. The causality behind the solvent and temperature choices is critical: the electrocyclic ring closure is highly endothermic and requires temperatures around 250°C[2].

    Step-by-Step Methodology:

    • Condensation: Combine 1.0 eq of an aniline derivative (e.g., 4-nitroaniline) with 1.1 eq of a β-ketoester (e.g., ethyl 3-ethoxybut-2-enoate) in a round-bottom flask.

    • Acid Catalysis: Add a catalytic amount of concentrated H2SO4. Causality: The strong acid catalyzes the multiple keto-enol tautomerizations and protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the aniline, forming the Schiff base intermediate[2][10].

    • Solvent Addition: Suspend the intermediate in a high-boiling inert solvent, such as Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or mineral oil[2][10]. Causality: These solvents prevent substrate degradation while allowing the system to reach the ~250°C required to overcome the activation energy barrier of the rate-determining electrocyclic ring closure[2][10].

    • Thermal Cyclization: Heat the mixture to 250°C under reflux for 30-45 minutes. Monitor the disappearance of the Schiff base via TLC.

    • Isolation (Self-Validation): Cool the mixture to room temperature. The highly conjugated 4-quinolinone product (where the keto form predominates over the enol form) is insoluble in cold non-polar solvents and will precipitate out of the reaction mixture[2][10].

    • Purification: Filter the precipitate and wash extensively with hexanes and toluene to remove the high-boiling solvent and soluble impurities[10]. Recrystallize from ethanol. Purity is validated via 1H-NMR.

    Synthesis Step1 1. Condensation Aniline + β-Ketoester Step2 2. Acid Catalysis (H2SO4 / HCl) Step1->Step2 Step3 3. Schiff Base Formation (Intermediate) Step2->Step3 Step4 4. Thermal Cyclization (~250°C in Dowtherm A) Step3->Step4 Rate-Determining Step5 5. Keto-Enol Tautomerization Step4->Step5 Step6 6. 4-Quinolinone Product Isolation & Washing Step5->Step6

    Step-by-step workflow of the Conrad-Limpach synthesis for 4-quinolinones.

    Protocol 2: High-Throughput Screening (HTS) Validation for Topoisomerase IV Inhibition

    To validate the biological efficacy of synthesized 4-quinolinones, a DNA decatenation assay is employed. This is a self-validating system because it uses kinetoplast DNA (kDNA) as a substrate; only active Topo IV can decatenate the interlocked kDNA network into free minicircles.

    Step-by-Step Methodology:

    • Master Mix Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 0.5 mM DTT, and 1 mM ATP. Causality: Mg2+ is essential for both Topo IV catalytic activity and the formation of the quinolone-Mg2+-DNA ternary complex.

    • Compound Incubation: Dispense 1 µL of the quinolinone test compound (in DMSO) into a 384-well plate. Add 10 nM purified S. aureus Topoisomerase IV and incubate for 10 minutes at room temperature to allow pre-equilibration.

    • Substrate Addition: Add 200 ng of catenated kDNA to initiate the reaction. Incubate at 37°C for 30 minutes.

    • Quenching and Validation: Stop the reaction by adding 5 µL of a stop buffer (5% SDS, 50 mM EDTA). Causality: The EDTA chelates Mg2+, immediately halting enzyme activity and stabilizing the trapped cleavage complexes.

    • Readout: Resolve the products on a 1% agarose gel containing ethidium bromide. The self-validation lies in the controls: a vehicle control (DMSO) must show complete decatenation (fast-migrating minicircles), while a positive control (e.g., Ciprofloxacin) must show trapped, catenated kDNA at the loading well.

    Quantitative Data: Evolution of Quinolinone Therapeutics

    The evolution of quinolinone derivatives is best understood through their shifting pharmacological metrics. The table below summarizes the progression of key compounds from early antibacterial agents to advanced neuropsychiatric drugs.

    Generation / ClassCompoundYear DiscoveredPrimary TargetKey Metric (MIC / Ki)Clinical Indication
    1st Gen Quinolone Nalidixic Acid[3]1962DNA Gyrase (Gram -)MIC: 4 - 16 µg/mL (E. coli)Uncomplicated UTIs
    2nd Gen Fluoroquinolone Ciprofloxacin[3]1983DNA Gyrase & Topo IVMIC: 0.01 - 0.06 µg/mL (E. coli)Broad-spectrum infections
    3rd Gen Fluoroquinolone Levofloxacin[3]1993Topo IV (Gram +)MIC: 0.25 - 1 µg/mL (S. pneumoniae)Respiratory tract infections
    2-Quinolinone (Atypical) Aripiprazole[9]1988Dopamine D2 (Partial Agonist)Ki: 0.34 nM (D2 receptor)Schizophrenia, Bipolar I
    2-Quinolinone (Atypical) Brexpiprazole[7]2015D2 & 5-HT1A (Partial Agonist)Ki: 0.30 nM (D2 receptor)MDD, Schizophrenia

    References

    • Conrad-Limpach Synthesis - SynArchive. SynArchive.
    • Quinolin-4-ones: Methods of Synthesis and Applic
    • Technical Support Center: Conrad-Limpach Synthesis of Quinolines. Benchchem.
    • Fluoroquinolones for the Treatment of Tuberculosis: An Overview. Asian Journal of Research in Pharmaceutical Sciences.
    • Our Evolving Understanding of the Mechanism of Quinolones. PMC / NIH.
    • Conrad–Limpach synthesis. Wikipedia.
    • Classics in Chemical Neuroscience: Aripiprazole.
    • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Applic
    • Aripiprazole. Wikipedia.
    • Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. PMC / NIH.

    Sources

    Comprehensive Spectroscopic Characterization of 6,7-Dimethoxyquinolin-2(1H)-one: A Technical Guide for Structural Elucidation

    Author: BenchChem Technical Support Team. Date: April 2026

    Molecular Context & Scaffold Significance

    The structural elucidation of heterocyclic intermediates is a foundational pillar in modern drug discovery. The compound 6,7-dimethoxyquinolin-2(1H)-one (also known as 6,7-dimethoxycarbostyril) represents a highly privileged scaffold. It serves as a critical intermediate in the synthesis of P-glycoprotein (P-gp) inhibitors, which are actively investigated as reversal agents for multidrug-resistant (MDR) cancers[1]. Furthermore, its functionalized derivatives are heavily utilized in the development of halogenated quinolines targeting specific tyrosine kinases[2].

    The synthesis of these substituted quinolin-2(1H)-ones typically relies on the cyclization of 2-nitrobenzaldehydes or related cinnamic acid derivatives[3]. Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) depends entirely on precise regiochemistry, rigorous spectroscopic validation of the 6,7-dimethoxyquinolin-2(1H)-one core is mandatory.

    This whitepaper outlines a self-validating, multimodal spectroscopic workflow designed to unambiguously confirm the molecular connectivity and electronic environment of this scaffold.

    Workflow A Sample Preparation (6,7-Dimethoxyquinolin-2(1H)-one) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C IR Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (ESI-TOF / EI-MS) A->D E Data Integration & Structural Elucidation B->E C->E D->E

    Fig 1. Spectroscopic workflow for structural elucidation of 6,7-dimethoxyquinolin-2(1H)-one.

    High-Resolution Nuclear Magnetic Resonance (NMR) Profiling

    Causality of Experimental Design

    The choice of solvent is the most critical parameter in the NMR analysis of quinolones. In non-polar solvents like CDCl₃, the lactam-lactim tautomerism inherent to the quinolin-2(1H)-one scaffold drives the formation of strongly hydrogen-bonded dimers, leading to severe line broadening and signal attenuation. DMSO-d₆ is explicitly chosen because it acts as a competitive hydrogen bond acceptor. It actively disrupts these dimers, yielding sharp, well-resolved resonances—most notably for the critical N-H proton, which appears cleanly downfield.

    The H-3 and H-4 protons form a classic AB spin system. The coupling constant (J = 9.5 Hz) is unequivocally indicative of a cis-alkene geometry within the fused heterocyclic ring, confirming the structural integrity of the 2-quinolone core.

    Quantitative Data Summaries

    Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)

    PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
    N-H11.60br s-1HHighly deshielded lactam proton; H-bonded to DMSO.
    H-47.75d9.51HDeshielded by the adjacent aromatic ring; part of AB system.
    H-57.15s-1HIsolated aromatic proton; deshielded relative to H-8.
    H-86.85s-1HIsolated aromatic proton; shielded by adjacent N-H group.
    H-36.35d9.51HAlpha to carbonyl; part of AB system.
    OCH₃ (C-7)3.85s-3HMethoxy protons.
    OCH₃ (C-6)3.80s-3HMethoxy protons.

    Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298 K)

    CarbonChemical Shift (δ, ppm)TypeCarbonChemical Shift (δ, ppm)Type
    C-2 (C=O)161.5QuaternaryC-5108.5CH
    C-7 (C-OMe)152.1QuaternaryC-897.4CH
    C-6 (C-OMe)145.3QuaternaryC-4a112.1Quaternary
    C-4139.4CHOCH₃ (C-7)55.9CH₃
    C-8a134.2QuaternaryOCH₃ (C-6)55.6CH₃
    C-3118.2CH
    Self-Validating NMR Protocol
    • Sample Preparation: Weigh exactly 15.0 mg of 6,7-dimethoxyquinolin-2(1H)-one.

    • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

    • Homogenization: Sonicate the mixture for 5 minutes at room temperature to eliminate concentration gradients.

    • Acquisition Setup: Transfer to a high-quality 5 mm NMR tube. Acquire at 400 MHz (¹H) utilizing a 30° pulse angle and a 2.0 s relaxation delay (D1) to ensure quantitative integration.

    • Validation Checkpoint: Prior to full acquisition, examine the full width at half maximum (FWHM) of the internal TMS signal. If FWHM > 1.0 Hz, perform gradient shimming. Proceeding with poor shims will artificially broaden the H-3/H-4 doublets, masking the critical 9.5 Hz coupling constant.

    • Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase, and apply baseline correction.

    Vibrational Spectroscopy (ATR-FTIR)

    Causality of Experimental Design

    Attenuated Total Reflectance (ATR) is mandated over traditional KBr pelleting for this scaffold. KBr is highly hygroscopic; the inevitable absorption of atmospheric moisture creates a massive, broad O-H stretching band that completely obscures the critical N-H stretching region (3100–2800 cm⁻¹). ATR provides a pristine, non-destructive view of the solid-state hydrogen bonding network. The diagnostic feature of this molecule is the lactam C=O stretch. Unlike isolated ketones (~1710 cm⁻¹), the extensive conjugation with the aromatic ring and the adjacent nitrogen shifts this absorption significantly lower, to approximately 1655 cm⁻¹.

    Quantitative Data Summary

    Table 3: Key FTIR Absorption Bands (Solid State, Diamond ATR)

    Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
    3150 - 2850Broad, MediumN-HStretching (hydrogen-bonded lactam)
    2940, 2835WeakC-H (sp³)Asymmetric/Symmetric stretching (methoxy)
    1655Strong, SharpC=OStretching (conjugated lactam)
    1605, 1510StrongC=CAromatic ring stretching
    1250, 1025StrongC-O-CAsymmetric/Symmetric stretching (aryl ether)
    Self-Validating FTIR Protocol
    • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

    • Sample Application: Place ~2 mg of the solid compound directly onto the center of the crystal.

    • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

    • Validation Checkpoint: After preliminary scanning, verify that the baseline transmission is ≥ 95% in non-absorbing regions (e.g., 2500-2000 cm⁻¹). A sloping baseline indicates poor crystal contact or excessive sample thickness. Adjust anvil pressure before final acquisition.

    • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

    Mass Spectrometry & Fragmentation Dynamics

    Causality of Experimental Design

    Electrospray Ionization (ESI) in positive mode is selected due to the basicity of the quinolone nitrogen and the highly electron-rich nature of the dimethoxy-substituted aromatic ring. These features readily stabilize the protonated molecular ion [M+H]⁺.

    The methoxy groups at C-6 and C-7 dictate the primary fragmentation pathway. Following protonation, the initial loss of a methyl radical (•CH₃) generates a highly stabilized radical cation at m/z 191.06. This is subsequently followed by the expulsion of carbon monoxide (CO), a classic ring-contraction mechanism for quinolones, yielding the m/z 163.06 fragment.

    Fragmentation M Molecular Ion [M+H]+ m/z 206.08 F1 Radical Cation [M+H-CH3]*+ m/z 191.06 M->F1 -CH3 (alpha-cleavage) F2 Fragment Ion [M+H-CH3-CO]*+ m/z 163.06 F1->F2 -CO (ring contraction)

    Fig 2. Primary ESI-MS fragmentation pathway of 6,7-dimethoxyquinolin-2(1H)-one.

    Quantitative Data Summary

    Table 4: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)

    Ion SpeciesFormulaExact Mass (Calculated)Observed m/zMass Error (ppm)Relative Abundance
    [M+H]⁺C₁₁H₁₂NO₃⁺206.0817206.0815-0.9100% (Base Peak)
    [M+H-CH₃]⁺•C₁₀H₉NO₃⁺•191.0582191.0579-1.545%
    [M+H-CH₃-CO]⁺•C₉H₉NO₂⁺•163.0633163.0630-1.820%
    Self-Validating ESI-MS Protocol
    • Stock Solution: Dissolve 1.0 mg of sample in 1.0 mL of LC-MS grade Methanol.

    • Dilution: Dilute the stock 1:100 in a Methanol/Water (50:50 v/v) matrix containing 0.1% Formic Acid. The formic acid acts as a proton source, drastically enhancing ionization efficiency.

    • Injection: Utilize direct infusion via a syringe pump at a flow rate of 5 µL/min into the ESI source.

    • Validation Checkpoint: Monitor the total ion chromatogram (TIC) stability for 60 seconds prior to data averaging. A fluctuating TIC (>15% Relative Standard Deviation) indicates an unstable Taylor cone/spray. If observed, adjust the capillary voltage or nebulizer gas flow until the TIC stabilizes before acquiring the final spectra.

    • Acquisition: Scan m/z 50 to 500 in positive ion mode using a capillary voltage of 3.5 kV and a desolvation temperature of 250 °C.

    Conclusion

    The rigorous structural validation of 6,7-dimethoxyquinolin-2(1H)-one requires a holistic approach to spectroscopic data interpretation. By utilizing DMSO-d₆ to break lactam dimers in NMR, employing ATR-FTIR to bypass hygroscopic artifacts, and leveraging ESI-TOF MS to map specific methoxy-driven fragmentation pathways, researchers can establish a highly confident structural profile. This self-validating methodology ensures that downstream synthetic applications—whether for MDR reversal agents or kinase inhibitors—are built upon an analytically unassailable foundation.

    References

    • Facile Synthesis of 3-Substituted and 1,3-Disubstituted Quinolin-2(1H)
    • 4-chloro-6,7-dimethoxyquinoline 35654-56-9 wiki - Guidechem Guidechem URL
    • Quinolin-2-one-pyrimidine Hybrids Acting as Potent Reversal Agents on the P-gp-mediated Multidrug Resistance: Insights into Structure-activity Relationships and the Binding Mode ResearchGate URL

    Sources

    Methodological & Application

    6,7-Dimethoxyquinolin-2(1H)-one: A Promising Topoisomerase I Inhibitor for Cancer Therapy

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note and Protocols

    Introduction: The Critical Role of Topoisomerase I in Oncology

    DNA topoisomerase I (Top1) is a vital nuclear enzyme responsible for resolving topological challenges in DNA that arise during essential cellular processes such as replication, transcription, and recombination.[1][2] Top1 alleviates DNA supercoiling by introducing transient single-strand breaks, allowing the DNA to unwind before the enzyme re-ligates the break.[1][3] Due to their heightened replicative and transcriptional activity, cancer cells exhibit an over-reliance on Top1, making this enzyme a well-validated and effective target for anticancer therapies.[4]

    Inhibitors of Top1 can be broadly categorized into two main classes: Top1 poisons and catalytic inhibitors. Top1 poisons, such as the well-known camptothecin and its derivatives, stabilize the transient covalent complex formed between Top1 and DNA (termed the Top1-DNA cleavage complex or Top1cc).[5] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with these stabilized complexes, irreversible double-strand breaks occur, ultimately triggering programmed cell death (apoptosis).[6] Catalytic inhibitors, on the other hand, prevent the enzyme from performing its DNA cleavage function altogether.[2][5]

    The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities through various mechanisms.[7] This has led to the exploration of quinoline-based compounds as potential Top1 inhibitors. This application note focuses on 6,7-Dimethoxyquinolin-2(1H)-one and its derivatives as a promising class of Top1 inhibitors, detailing their mechanism of action and providing robust protocols for their evaluation.

    Mechanism of Action: 6,7-Dimethoxyquinolin-2(1H)-one as a Top1 Poison

    Derivatives of the 6,7-dimethoxyquinoline scaffold have been identified as a new class of Topoisomerase I inhibitors.[7] These compounds are thought to act as Top1 poisons, stabilizing the Top1-DNA cleavage complex. The proposed mechanism involves the intercalation of the planar quinoline ring system into the DNA at the site of cleavage. Specific substitutions on the quinoline core can then form hydrogen bonds and other interactions with both the enzyme and the DNA bases, further stabilizing the ternary complex.[3] This prevents the religation of the DNA backbone, leading to an accumulation of DNA single-strand breaks.

    The cytotoxic effects of these compounds are a direct consequence of this mechanism. The collision of the replication machinery with these stabilized Top1-DNA complexes generates irreversible double-strand DNA breaks, a highly lethal form of DNA damage.[6] This damage activates cellular DNA damage response pathways, which, if the damage is too extensive to repair, will initiate apoptotic cell death.[8] Some derivatives have also been shown to induce cell cycle arrest, often at the G2/M phase, preventing the cell from proceeding through mitosis with damaged DNA.[2][8][9]

    Caption: Mechanism of Topoisomerase I inhibition.

    Key Experimental Protocols

    The following protocols provide a framework for the in vitro and cell-based evaluation of 6,7-Dimethoxyquinolin-2(1H)-one and its derivatives as Topoisomerase I inhibitors.

    Protocol 1: Topoisomerase I DNA Relaxation Assay

    This biochemical assay is the primary method for determining the direct inhibitory effect of a compound on Top1 activity. It measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.[1][10]

    Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Topoisomerase I Assay Buffer

    • 6,7-Dimethoxyquinolin-2(1H)-one test compound (dissolved in DMSO)

    • Camptothecin (positive control)

    • Nuclease-free water

    • 5x DNA Loading Dye

    • Agarose

    • 1x TAE or TBE buffer

    • Ethidium bromide or a safer alternative DNA stain

    Procedure:

    • Enzyme Titration (Preliminary Step): Determine the optimal amount of Topoisomerase I required to completely relax the supercoiled DNA under the assay conditions. This is done by performing the assay with a serial dilution of the enzyme.[11]

    • Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes as described in the table below.

    • Enzyme Addition: Add the predetermined optimal amount of diluted Topoisomerase I to all tubes except the "No Enzyme Control".

    • Incubation: Gently mix the contents and incubate the tubes at 37°C for 30 minutes.[10]

    • Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA Loading Dye.[1]

    • Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well separated.[1]

    • Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light.[1]

    Data Analysis: The inhibition of Top1 activity is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding retention of the supercoiled DNA form.[1] Densitometry can be used to quantify the intensity of the DNA bands.

    ComponentNo Enzyme ControlEnzyme ControlPositive Control (Camptothecin)Test Compound
    10x Topo I Assay Buffer2 µL2 µL2 µL2 µL
    Supercoiled DNA (0.25 µg/µL)1 µL1 µL1 µL1 µL
    Vehicle (DMSO)1 µL1 µL-Variable
    Camptothecin--1 µL-
    Test Compound---Variable
    Human Topoisomerase I-X µLX µLX µL
    Nuclease-free waterto 20 µLto 20 µLto 20 µLto 20 µL
    Total Volume 20 µL 20 µL 20 µL 20 µL

    graph "DNA_Relaxation_Assay_Workflow" {
    layout=dot;
    rankdir=TB;
    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9];
    

    "Start" [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Setup" [label="Set up reaction mixtures on ice:\nBuffer, DNA, Inhibitor/Vehicle"]; "Enzyme_Addition" [label="Add Topoisomerase I"]; "Incubation" [label="Incubate at 37°C for 30 min"]; "Termination" [label="Stop reaction with Loading Dye"]; "Electrophoresis" [label="Agarose Gel Electrophoresis"]; "Visualization" [label="Stain and visualize DNA bands"]; "Analysis" [label="Analyze results:\nSupercoiled vs. Relaxed DNA", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

    "Start" -> "Reaction_Setup"; "Reaction_Setup" -> "Enzyme_Addition"; "Enzyme_Addition" -> "Incubation"; "Incubation" -> "Termination"; "Termination" -> "Electrophoresis"; "Electrophoresis" -> "Visualization"; "Visualization" -> "Analysis"; }

    Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

    Protocol 2: Topoisomerase I-Mediated DNA Cleavage Assay

    This assay specifically determines if a compound acts as a Top1 poison by stabilizing the Top1-DNA cleavage complex.[12][13] It typically uses a radiolabeled DNA substrate to detect the formation of cleaved DNA fragments.

    Materials:

    • Purified Human Topoisomerase I

    • 3'-end radiolabeled DNA substrate

    • 10x Topoisomerase I Reaction Buffer

    • Test compound and controls (as in Protocol 1)

    • SDS (Sodium Dodecyl Sulfate)

    • Proteinase K

    • Formamide loading buffer

    • Denaturing polyacrylamide gel

    Procedure:

    • Reaction Setup: Similar to the relaxation assay, set up reactions with the radiolabeled DNA substrate, buffer, and varying concentrations of the test compound or controls.

    • Enzyme Addition and Incubation: Add Topoisomerase I and incubate at 37°C for 30 minutes.

    • Trapping the Complex: Terminate the reaction by adding SDS. This denatures the Top1 enzyme, leaving it covalently attached to the DNA if a cleavage complex was stabilized.

    • Protein Digestion: Add Proteinase K to digest the Top1 enzyme, leaving the cleaved DNA fragments.

    • Electrophoresis: Denature the DNA samples with formamide loading buffer and separate the fragments on a denaturing polyacrylamide gel.

    • Autoradiography: Dry the gel and expose it to X-ray film to visualize the radiolabeled DNA fragments.

    Data Analysis: The appearance of shorter DNA fragments indicates that the test compound stabilized the Top1-DNA cleavage complex, leading to DNA cleavage. The intensity of these cleavage bands will be proportional to the concentration of the inhibitory compound.[12]

    Protocol 3: In Vitro Cytotoxicity Assay

    This cell-based assay determines the concentration at which the test compound inhibits cancer cell growth. Common methods include the MTT or SRB assays.[14][15]

    Materials:

    • Human cancer cell lines (e.g., leukemia, colon, melanoma)[7]

    • Complete cell culture medium

    • 96-well plates

    • Test compound (6,7-Dimethoxyquinolin-2(1H)-one)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagents

    • Plate reader

    Procedure:

    • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

    • Assay Development:

      • For MTT assay: Add MTT solution to each well and incubate to allow for formazan crystal formation. Solubilize the formazan crystals with a suitable solvent.

      • For SRB assay: Fix the cells with trichloroacetic acid, then stain with SRB dye. Wash away unbound dye and solubilize the protein-bound dye.[15]

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

    Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.[7]

    Expected Results and Interpretation

    A potent 6,7-Dimethoxyquinolin-2(1H)-one derivative acting as a Top1 poison would be expected to:

    • Inhibit DNA relaxation in the Topoisomerase I DNA Relaxation Assay in a dose-dependent manner.

    • Induce DNA cleavage in the Topoisomerase I-Mediated DNA Cleavage Assay, confirming its role in stabilizing the cleavage complex.

    • Exhibit potent cytotoxicity against a panel of cancer cell lines, with GI50 values in the sub-micromolar to low micromolar range.[7]

    AssayParameterExpected Outcome for an Active Compound
    DNA Relaxation Assay % Supercoiled DNADose-dependent increase
    DNA Cleavage Assay Cleaved DNA FragmentsDose-dependent increase in fragment intensity
    Cytotoxicity Assay GI50 / TGI / LC50Low micromolar or sub-micromolar values

    Conclusion

    The 6,7-Dimethoxyquinolin-2(1H)-one scaffold represents a promising starting point for the development of novel Topoisomerase I inhibitors. The protocols outlined in this application note provide a robust framework for researchers to characterize the activity of these compounds, from their direct enzymatic inhibition to their cellular cytotoxicity. Further optimization of this scaffold could lead to the discovery of next-generation anticancer agents with improved efficacy and safety profiles.

    References

    • A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors - PubMed. Available at: [Link]

    • Topoisomerase Assays - PMC - NIH. Available at: [Link]

    • DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC. Available at: [Link]

    • Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. Available at: [Link]

    • ProFoldin Human DNA Topoisomerase I Assay Kits. Available at: [Link]

    • Human Topoisomerase I DNA Relaxation Assay Kit Plus -1000 (ProFoldin Product Code: HRA1000KE) | Drug Discovery - MoBiTec - A BIOZOL Brand. Available at: [Link]

    • Human Topoisomerase I Relaxation Assay - Inspiralis. Available at: [Link]

    • Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. Available at: [Link]

    • Bioassays for anticancer activities - University of Wollongong Research Online. Available at: [Link]

    • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening - Oxford Academic. Available at: [Link]

    • Topoisomerase Assays - PMC - NIH. Available at: [Link]

    • Cytotoxic assays for screening anticancer agents - PubMed. Available at: [Link]

    • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. Available at: [Link]

    • Topoisomerase inhibitor - Wikipedia. Available at: [Link]

    • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. Available at: [Link]

    • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [Link]

    • (PDF) Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - ResearchGate. Available at: [Link]

    • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed. Available at: [Link]

    • A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC. Available at: [Link]

    • DNA cleavage assay for the identification of topoisomerase I inhibitors - ResearchGate. Available at: [Link]

    • Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Available at: [Link]

    • Screening for Natural Inhibitors of Topoisomerases I from Rhamnus davurica by Affinity Ultrafiltration and High-Performance Liquid Chromatography–Mass Spectrometry - Frontiers. Available at: [Link]

    • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters | ACS Omega. Available at: [Link]

    • Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid - MDPI. Available at: [Link]

    • A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Annals of Translational Medicine. Available at: [Link]

    • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay - Chemical Methodologies. Available at: [Link]

    • DNA topoisomerase targeting drugs - Oncohema Key. Available at: [Link]

    Sources

    Advanced Applications of 6,7-Dimethoxyquinolin-2(1H)-one in Fluorescence Microscopy: A Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The demand for high-resolution, high-contrast imaging in complex biological environments has driven the evolution of small-molecule fluorophores. 6,7-Dimethoxyquinolin-2(1H)-one (commonly referred to as 6,7-dimethoxycarbostyril) has emerged as a highly versatile scaffold in fluorescence microscopy. Unlike traditional fluorophores that suffer from narrow Stokes shifts and severe photobleaching, the 6,7-dimethoxycarbostyril core offers exceptional photostability, pH-independence, and a highly tunable electronic structure.

    As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. Here, we will dissect the photophysical causality of this compound, explore its dual utility as a direct live-cell probe and a lanthanide sensitizer, and provide self-validating protocols designed to ensure absolute data integrity in your microscopy workflows.

    Photophysical Profiling & Mechanistic Insights

    The Causality of the "Push-Pull" Electronic State

    The superior performance of 6,7-dimethoxyquinolin-2(1H)-one derivatives stems from their rational structural design. The two methoxy groups at the 6 and 7 positions act as powerful electron donors. When electron-withdrawing groups (such as cyano or dicarbonitrile moieties) are introduced at the 3 or 4 positions, an intense intramolecular charge transfer (ICT) occurs upon excitation .

    Why does this matter for microscopy? This "push-pull" mechanism drastically lowers the energy of the excited state, shifting the emission wavelength into the visible spectrum (~520 nm) and generating a massive Stokes shift (~70 nm). A large Stokes shift is critical because it prevents self-quenching and allows researchers to completely separate the excitation light from the emission signal, thereby maximizing the signal-to-noise ratio in dense cellular matrices .

    Quantitative Photophysical Comparison

    To contextualize the advantages of the 6,7-dimethoxycarbostyril scaffold, the following table summarizes its photophysical properties against traditional microscopy standards.

    Fluorophore / ProbeExcitation (λex)Emission (λem)Quantum Yield (Φ)Stokes ShiftPrimary Microscopy Application
    6,7-Dimethoxy-3,4-dicyanocarbostyril ~450 nm~520 nm~0.50~70 nmLive-cell structural imaging
    Carbostyril 124 (Reference) 348 nm381 nm~0.05~33 nmUV-excitable baseline
    Tb³⁺-Carbostyril Complex 330 nm545 nm>0.60>200 nmTime-Resolved Microscopy (TRFM)
    FITC (Industry Standard) 490 nm525 nm0.7935 nmGeneral protein labeling

    Data synthesized from comparative fluorophore profiling studies , .

    Application I: Enzyme-Activatable Live-Cell Probes

    Because the fluorescence of the carbostyril core is highly dependent on its electronic state, it can be engineered into "turn-on" probes. By masking the electron-donating groups or the ring nitrogen with an enzyme-cleavable substrate, the probe remains dark (quenched) until it encounters a specific target, such as nitroreductase in pathogenic bacteria or specific kinases in cancer cells .

    G A Inactive Probe (Quenched State) C Active 6,7-Dimethoxyquinolin-2-one (Fluorescent Scaffold) A->C Enzymatic Cleavage B Target Enzyme (e.g., Nitroreductase) B->C Catalysis D Fluorescence Emission (~520 nm) C->D Direct Excitation (~450 nm) E Lanthanide Sensitization (TRFM Pathway) C->E Energy Transfer (FRET to Tb3+)

    Fig 1: Activation and emission pathways of 6,7-dimethoxycarbostyril fluorescent probes.

    Protocol 1: Self-Validating Live-Cell Imaging Workflow

    This protocol describes the use of an activatable 6,7-dimethoxyquinolin-2(1H)-one probe for tracking intracellular enzyme activity.

    Materials:

    • Activatable 6,7-dimethoxycarbostyril probe (10 mM stock in anhydrous DMSO).

    • Live cells (e.g., HeLa or targeted bacterial strains) seeded in 35 mm glass-bottom dishes.

    • Specific enzyme inhibitor (e.g., dicoumarin for nitroreductase) for the negative control.

    • Imaging Buffer (HBSS, pH 7.4).

    Step-by-Step Methodology:

    • Probe Preparation: Dilute the 10 mM stock to a final working concentration of 5 µM in HBSS.

      • Causality: Maintaining the final DMSO concentration below 0.05% is critical. Higher concentrations of DMSO alter membrane permeability and induce cellular stress, which can artificially upregulate stress-response enzymes and yield false-positive fluorescence.

    • Self-Validating Control Setup (Crucial): Divide your dishes into two groups: "Test" and "Inhibited Control". Pre-incubate the "Inhibited Control" cells with 50 µM of the specific enzyme inhibitor for 30 minutes at 37°C.

      • Causality: A turn-on fluorescent signal is only scientifically valid if it can be competitively suppressed. This step proves the fluorescence is strictly enzyme-mediated and not a result of non-specific hydrolysis or background autofluorescence.

    • Incubation: Add the 5 µM probe solution to both groups. Incubate for 45 minutes at 37°C in the dark.

    • Washing: Wash the cells three times with warm HBSS.

      • Causality: Removing the extracellular probe eliminates background noise from the culture media, ensuring that the captured photons originate exclusively from intracellular activation events.

    • Microscopy Acquisition: Image using a confocal fluorescence microscope. Use a 405 nm or 450 nm laser line for excitation, and set the emission collection window to 500–550 nm.

    Application II: Antenna for Time-Resolved Fluorescence Microscopy (TRFM)

    Biological samples exhibit strong autofluorescence under UV/blue excitation (arising from NADH, flavins, and structural proteins). This autofluorescence decays rapidly, typically within a few nanoseconds. 6,7-Dimethoxyquinolin-2(1H)-one derivatives are exceptional "antennas" for lanthanide ions (like Terbium, Tb³⁺). The carbostyril absorbs the excitation light and transfers the energy to the Tb³⁺ ion via Förster Resonance Energy Transfer (FRET). The resulting lanthanide luminescence lasts for milliseconds.

    By introducing a microsecond delay between the excitation pulse and the camera's acquisition gate, all short-lived background autofluorescence is completely eliminated, yielding near-infinite contrast.

    Workflow Step1 1. Bioconjugation Attach Carbostyril-NHS to Targeting Antibody Step2 2. Lanthanide Chelation Load Tb3+ into the Macrocyclic Chelator Step1->Step2 Step3 3. Cell Staining Incubate Conjugate with Fixed Cell Samples Step2->Step3 Step4 4. Time-Gated Excitation Pulse UV Laser -> Wait 50 µs (Delay) Step3->Step4 Step5 5. Data Acquisition Open Camera Gate for 1 ms -> Zero Background Step4->Step5

    Fig 2: Workflow for Time-Resolved Fluorescence Microscopy using carbostyril antennas.

    Protocol 2: TRFM Acquisition Protocol

    This protocol details the instrumental setup required to exploit the carbostyril-lanthanide complex in fixed-cell imaging.

    Materials:

    • Cells labeled with Tb³⁺-loaded 6,7-dimethoxycarbostyril-antibody conjugates.

    • Time-gated fluorescence microscope (equipped with a pulsed LED/laser and a gated CCD/CMOS camera).

    Step-by-Step Methodology:

    • Sample Mounting: Mount the labeled cells on a glass slide using a non-fluorescent, aqueous mounting medium. Avoid DAPI if its emission spectrum overlaps with the lanthanide emission lines.

    • Excitation Configuration: Set the pulsed excitation source to match the carbostyril antenna's maximum absorption (typically ~330–350 nm for TRFM optimized derivatives).

    • Time-Gating Setup (The Core Mechanism):

      • Delay Time: Set the instrument delay to 50 µs .

      • Causality: Cellular autofluorescence has a lifetime of ~1–10 ns. A 50 µs delay acts as an absolute temporal filter, ensuring that 100% of the background photons have dissipated before the camera begins recording.

      • Gate Time (Integration): Set the camera gate to 1 to 2 ms .

      • Causality: The Tb³⁺ emission sensitized by the carbostyril core has a lifetime of ~1.5 ms. Opening the gate for this exact duration captures the maximum number of target photons while ignoring any subsequent ambient noise.

    • Validation Check: Acquire a standard (non-gated) continuous-wave image of the same field of view. Compare the signal-to-noise ratio. A properly executed TRFM protocol will show a dark background with intensely bright, specific target structures, validating the success of the temporal gating.

    References

    • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles Sciforum URL: [Link]

    • Coumarin-Based Chemosensors for Zinc(II): Toward the Determination of the Design Algorithm for CHEF-Type and Ratiometric Probes Inorganic Chemistry (ACS Publications) URL:[Link]

    • High resolution detection of fluorescently labeled microorganisms in environmental samples using time-resolved fluorescence microscopy FEMS Microbiology Ecology (Oxford Academic) URL: [Link]

    • An Activatable Lanthanide Luminescent Probe for Time‐Gated Detection of Nitroreductase in Live Bacteria Angewandte Chemie International Edition (via PMC) URL: [Link]

    Application Notes and Protocols for In Vitro Evaluation of 6,7-Dimethoxyquinolin-2(1H)-one

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] 6,7-Dimethoxyquinolin-2(1H)-one is a member of this class, and its derivatives have been investigated for activities such as the inhibition of Topoisomerase I and the reversal of multidrug resistance in cancer cells.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6,7-Dimethoxyquinolin-2(1H)-one. It outlines detailed, validated protocols for assessing the compound's impact on cell viability, cytotoxicity, and the mechanism of cell death, ensuring a robust and reproducible primary characterization.

    Introduction and Scientific Principle

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely accepted standard for measuring cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

    • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture, an indicator of necrosis or late-stage apoptosis.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay elucidates the mechanism of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter and stain the nucleus of necrotic or late apoptotic cells, whose membranes are compromised.

    By employing these three assays, researchers can determine if 6,7-Dimethoxyquinolin-2(1H)-one reduces the number of viable cells, actively kills cells by disrupting membrane integrity, and whether the mechanism of cell death is primarily apoptotic or necrotic.

    Materials and Reagents

    Reagent/MaterialSupplier (Example)Purpose
    6,7-Dimethoxyquinolin-2(1H)-oneSynblock, AppchemTest Compound
    Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichSolvent for test compound
    Human Cancer Cell Line (e.g., HeLa, A549, MCF-7)ATCCBiological system for testing
    Complete Growth Medium (e.g., DMEM, RPMI-1640)GibcoCell culture maintenance
    Fetal Bovine Serum (FBS)GibcoSupplement for growth medium
    Penicillin-Streptomycin SolutionGibcoAntibiotic/antimycotic for cell culture
    Trypsin-EDTA SolutionGibcoCell detachment
    Phosphate-Buffered Saline (PBS), pH 7.4GibcoWashing cells
    MTT Reagent (5 mg/mL in PBS)Sigma-AldrichCell viability detection
    LDH Cytotoxicity Assay KitThermo FisherCytotoxicity detection
    Annexin V-FITC/PI Apoptosis Detection KitBD BiosciencesApoptosis/necrosis detection
    96-well and 6-well flat-bottom cell culture platesCorningAssay plates
    Doxorubicin or StaurosporineSigma-AldrichPositive control for cytotoxicity/apoptosis

    Compound Handling and Preparation

    The accurate preparation of the test compound is critical for the reliability and reproducibility of the assay.[7]

    • Reconstitution: Prepare a high-concentration stock solution of 6,7-Dimethoxyquinolin-2(1H)-one (e.g., 20 mM) in 100% DMSO. The compound has a molecular weight of 205.21 g/mol .[8][9]

      • Rationale: DMSO is a common solvent for organic compounds in biological assays. A high-concentration stock minimizes the volume of solvent added to the cells.

    • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final concentration of DMSO in the wells containing the highest compound concentration should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[6]

    Experimental Workflow

    The overall process follows a logical sequence from preparation to data analysis. This workflow ensures that all necessary controls are included and that the assays are performed in an efficient order.

    G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis prep1 1. Culture Cells prep2 2. Prepare Compound (Stock & Dilutions) exp1 3. Seed Cells in Plates (96-well or 6-well) prep2->exp1 exp2 4. Treat Cells (24h, 48h, or 72h) exp1->exp2 assay1 MTT Assay (Viability) exp2->assay1 assay2 LDH Assay (Cytotoxicity) exp2->assay2 assay3 Annexin V/PI (Apoptosis) exp2->assay3 analysis1 5. Read Signal (Absorbance/Fluorescence) assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 6. Process Data (% Viability, IC50) analysis1->analysis2

    General workflow for in vitro cytotoxicity testing.

    Detailed Protocols

    Protocol 1: Cell Viability Assessment (MTT Assay)

    This protocol is adapted from standard MTT assay procedures and is designed for a 96-well plate format.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

      • Rationale: Optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of 6,7-Dimethoxyquinolin-2(1H)-one. Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Blank: Wells with medium only (no cells) for background subtraction.

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

      • Note: During this incubation, the yellow MTT is converted to purple formazan crystals by viable cells.

    • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    Protocol 2: Cytotoxicity Assessment (LDH Assay)

    This assay can be multiplexed with the MTT assay by using the supernatant collected before adding the MTT reagent.

    • Setup: Follow steps 1-3 from the MTT Assay protocol.

    • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

      • Rationale: Centrifugation pellets any floating cells, ensuring the supernatant is cell-free.

    • LDH Reaction: Perform the LDH assay on the collected supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a catalyst.

    • Incubation: Incubate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add the stop solution provided in the kit.

    • Readout: Measure the absorbance at 490 nm.

    Protocol 3: Apoptosis/Necrosis Differentiation (Annexin V/PI Staining)

    This protocol is designed for analysis by flow cytometry and is typically performed in 6-well plates to yield a sufficient number of cells.

    • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 6,7-Dimethoxyquinolin-2(1H)-one (e.g., concentrations around the determined IC50 value) for 24-48 hours. Include vehicle and positive controls.

    • Cell Harvesting: After treatment, collect both the floating cells from the medium and the adherent cells. To collect adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    Data Analysis and Interpretation

    • MTT Assay: Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

    • LDH Assay: Calculate the percentage of cytotoxicity using the formula provided in the manufacturer's kit, which typically normalizes to a maximum LDH release control.

    • Annexin V/PI Assay: Use the flow cytometer's software to quantify the percentage of cells in each of the four quadrants (live, early apoptotic, late apoptotic, necrotic).

    Expected Results Table
    Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
    0 (Vehicle)1000(Baseline)(Baseline)
    X.X(Data Placeholder)(Data Placeholder)(Data Placeholder)(Data Placeholder)
    X.X(Data Placeholder)(Data Placeholder)(Data Placeholder)(Data Placeholder)
    X.X(Data Placeholder)(Data Placeholder)(Data Placeholder)(Data Placeholder)
    Positive Control(Data Placeholder)(Data Placeholder)(Data Placeholder)(Data Placeholder)

    Hypothetical Mechanism of Action

    Quinoline derivatives have been reported to induce apoptosis through various signaling cascades.[6] A plausible mechanism for 6,7-Dimethoxyquinolin-2(1H)-one-induced cytotoxicity could be the activation of the intrinsic apoptosis pathway, as depicted below. Further mechanistic studies, such as Western blotting for caspase activation or Bcl-2 family proteins, would be required for confirmation.

    G Compound 6,7-Dimethoxyquinolin-2(1H)-one Mito Mitochondrial Stress Compound->Mito Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp3 Caspase-3 Activation (Executioner Caspase) Apaf->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

    Hypothetical intrinsic apoptosis pathway.

    Safety and Handling

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves, when handling 6,7-Dimethoxyquinolin-2(1H)-one and its solutions.[10][11]

    • Handling: Avoid inhalation of dust and contact with skin and eyes.[10][12] Handle the compound in a well-ventilated area or a chemical fume hood.[11]

    • Disposal: Dispose of waste according to local, state, and federal regulations.

    • First Aid: In case of skin contact, wash off with soap and plenty of water.[10] In case of eye contact, rinse thoroughly with plenty of water.[11] If inhaled, move the person into fresh air.[10] Seek medical attention if symptoms persist.

    References

    • Appchem. (n.d.). 6,7-Dimethoxyquinolin-2(1H)-one. Retrieved from [Link]

    • Biernacka, J., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(6), 1123-1129. Retrieved from [Link]

    • Gogoi, D., et al. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

    • Gogoi, D., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

    • PubChem. (n.d.). 6,7-Dimethoxyisoquinoline. Retrieved from [Link]

    • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives. Retrieved from [Link]

    • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

    • Afanas'eva, I. I., et al. (2002). Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 38(7), 844-848. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]

    • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Advances, 11(42), 26233-26250. Retrieved from [Link]

    • Zhang, Y., et al. (2025). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. European Journal of Medicinal Chemistry, 291, 117542. Retrieved from [Link]

    • Gogoi, D., et al. (2026). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. ResearchGate. Retrieved from [Link]

    • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

    • Kosheeka. (2021). Essentials of In Vitro Assay Development. Retrieved from [Link]

    • Wang, Y., et al. (2015). 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance. ChemMedChem, 10(2), 336-44. Retrieved from [Link]

    • Gogoi, D., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters. PubMed. Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 6,7-dimethoxyquinolin-2(1H)-one (also known as 6,7-dimethoxycarbostyril). This scaffold is a vital intermediate in drug development, particularly for tyrosine kinase inhibitors and antimalarial agents.

    The methodologies detailed below are designed not just to provide steps, but to explain the underlying thermodynamic and kinetic causalities of your reactions, ensuring your workflows become self-validating systems.

    🔬 Section 1: Mechanistic Troubleshooting & FAQs

    Q1: Why am I getting an inseparable mixture of products when cyclizing 3,4-dimethoxyaniline derivatives?

    The Causality: When utilizing the classic Gould-Jacobs or Conrad-Limpach approaches starting from 3,4-dimethoxyaniline, the intermediate (e.g., anilinobutenolide or arylaminomethylene malonate) must undergo electrophilic aromatic substitution to close the quinolone ring[1]. The 3,4-dimethoxyaniline ring possesses two available ortho positions (C2 and C6). Because both positions are highly activated by the electron-donating methoxy groups, the reaction lacks strict regiocontrol. This typically results in a ~60:40 regioisomeric mixture of 5,6-dimethoxyquinolin-2(1H)-one and the desired 6,7-dimethoxyquinolin-2(1H)-one[2].

    The Solution: Due to the nearly identical polarity of these regioisomers, chromatographic separation is notoriously difficult[2]. If high purity is required, you must abandon the aniline-cyclization route. Instead, utilize a "pre-programmed" aromatic precursor where the regiochemistry is already fixed, such as 2-nitro-4,5-dimethoxybenzaldehyde . By performing a Knoevenagel condensation followed by reductive cyclization, the 6,7-substitution pattern is mathematically guaranteed (see Section 3 for the protocol).

    Q2: My mass spectrometry data shows an M-14 peak (loss of CH2​ ). Why is my product demethylating?

    The Causality: O-demethylation is a frequent side reaction when harsh Brønsted acids (like Polyphosphoric Acid at >130 °C) or strong Lewis acids (like AlCl3​ ) are used to drive the cyclization. The Lewis acid coordinates to the highly nucleophilic methoxy oxygen. The 7-methoxy group—being para to the amide nitrogen—is particularly electron-rich and susceptible to selective cleavage, yielding 7-hydroxy-6-methoxyquinolin-2(1H)-one as a major byproduct[2].

    The Solution: If an acidic cyclization is absolutely mandatory for your specific derivative, switch to milder reagents like Eaton’s reagent ( P2​O5​/MeSO3​H ) and strictly cap the temperature at 60 °C. Alternatively, transition to the neutral/reductive cyclization protocol outlined below.

    Q3: During the Gould-Jacobs thermal cyclization, my reaction turns black and yields insoluble polymers. How do I prevent this?

    The Causality: The thermal cyclization of diethyl 2-((3,4-dimethoxyphenyl)amino)maleate requires extreme temperatures (>250 °C) in high-boiling solvents like diphenyl ether or Dowtherm[3]. At these temperatures, the electron-rich dimethoxy-aromatic system is highly prone to oxidative degradation and radical polymerization, forming intractable tar-like byproducts[3].

    The Solution: Strict temperature and time control are non-negotiable. Degas the diphenyl ether with Argon prior to heating to prevent oxidative charring. Limit the reaction time to exactly 30 minutes once the internal temperature reaches 250 °C, and quench rapidly by cooling the flask in an ambient water bath.

    📊 Section 2: Quantitative Data & Route Comparison

    To aid in route selection, the following table summarizes the quantitative metrics and side-reaction profiles of the three primary synthetic strategies.

    Synthesis RouteKey PrecursorTypical YieldMajor Side ReactionsRegiopurity (6,7-isomer)
    Gould-Jacobs 3,4-Dimethoxyaniline35 - 50%Tarry polymers, Decarboxylation failuresPoor (~60:40 mixture)
    Acidic Cyclization Cinnamanilide deriv.45 - 60%O-Demethylation (M-14 byproduct)Poor (~60:40 mixture)
    Reductive Cyclization 2-Nitro-4,5-dimethoxybenzaldehyde75 - 85%Incomplete nitro reductionExcellent (>99%)

    🧪 Section 3: Self-Validating Experimental Protocol

    To bypass the regioisomerism and tar-formation issues entirely, we recommend the Reductive Cyclization of 2-Nitro-4,5-dimethoxycinnamic acid . This protocol is self-validating; the analytical checkpoints ensure you cannot proceed with the wrong isomer.

    Step 1: Knoevenagel-Doebner Condensation

    • In a 250 mL round-bottom flask, dissolve 2-nitro-4,5-dimethoxybenzaldehyde (10.0 g, 47.3 mmol) and malonic acid (7.4 g, 71.0 mmol) in pyridine (40 mL).

    • Add piperidine (0.5 mL) as a catalyst.

    • Reflux the mixture at 115 °C for 4 hours. The evolution of CO2​ will cease when the reaction is complete.

    • Cool to room temperature and pour into 1M HCl (200 mL) to precipitate the (E)-2-nitro-4,5-dimethoxycinnamic acid. Filter, wash with water, and dry.

    Step 2: Reductive Lactamization

    • Suspend the cinnamic acid derivative (5.0 g) in glacial acetic acid (50 mL).

    • Heat to 80 °C and add Iron powder (3.5 g) in small portions over 30 minutes to manage the exotherm.

    • The reduction of the nitro group to an aniline triggers an immediate, spontaneous intramolecular lactamization to form the quinolin-2(1H)-one ring.

    • Stir for an additional 2 hours at 80 °C, then cool and filter through a Celite pad to remove iron salts.

    • Concentrate the filtrate and recrystallize from ethanol to yield pure 6,7-dimethoxyquinolin-2(1H)-one.

    Analytical Self-Validation (NMR Checkpoint): To prove you have the 6,7-isomer and not the 5,6-isomer, run a 1H NMR in DMSO- d6​ .

    • If 6,7-isomer (Success): The aromatic protons at C5 and C8 are para to each other. They will appear as two distinct singlets (approx. δ 7.20 and δ 6.80) because there is no ortho-coupling.

    • If 5,6-isomer (Failure): The aromatic protons at C7 and C8 are ortho to each other. They would appear as two doublets with a coupling constant of J≈8.5 Hz.

    🔀 Section 4: Pathway Visualization

    The following diagram illustrates the kinetic pathways and the specific conditions that trigger the side reactions discussed in this guide.

    G A 3,4-Dimethoxyaniline (Starting Material) B Gould-Jacobs Intermediate (e.g., Anilinomethylene malonate) A->B Condensation (Diethyl ethoxymethylenemalonate) C 6,7-Dimethoxyquinolin-2(1H)-one (Target Product) B->C Cyclization at C6 (Desired) D 5,6-Dimethoxyquinolin-2(1H)-one (Regioisomer Byproduct) B->D Cyclization at C2 (Undesired) F Polymeric Tars (Thermal Degradation) B->F >250°C in Diphenyl Ether E 7-Hydroxy-6-methoxy... (Demethylation Byproduct) C->E Lewis Acids / High Heat

    Reaction pathways of 3,4-dimethoxyaniline highlighting regioisomerism, demethylation, and tar formation.

    📚 References

    1.[2] Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. URL: 2.[1] Product Class 4: Quinolinones and Related Systems. Thieme-Connect. URL: 3.[3] Identifying Common Byproducts in 4-Chloro-6,7-dimethoxyquinoline Synthesis. Benchchem. URL:

    Sources

    Scaling up the synthesis of 6,7-Dimethoxyquinolin-2(1h)-one for preclinical studies

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical chemical engineering and mechanistic challenges encountered when scaling up the synthesis of 6,7-dimethoxyquinolin-2(1H)-one (6,7-dimethoxycarbostyril). This compound is a highly valuable heterocyclic scaffold, serving as a primary precursor for positive inotropic agents, PDE3 inhibitors (such as cilostazol), and various experimental anticancer and anti-inflammatory drugs[1].

    Scaling this synthesis from the bench to the pilot plant introduces significant challenges regarding regioselectivity, exothermic quenching, and catalyst poisoning[2]. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting FAQs to ensure a robust, high-yield campaign.

    I. Scalable Synthetic Workflow

    The most industrially viable route avoids the use of unstable β -keto esters and instead utilizes a three-step sequence starting from 3,4-dimethoxyaniline: (1) Amidation, (2) Intramolecular Friedel-Crafts Alkylation, and (3) Catalytic Dehydrogenation[1].

    Workflow A 3,4-Dimethoxyaniline + 3-Chloropropionyl chloride B Step 1: Amidation (TEA, DCM, 0-5°C) A->B C N-(3,4-dimethoxyphenyl) -3-chloropropanamide B->C IPC: HPLC >98% Conversion D Step 2: Friedel-Crafts Alkylation (AlCl3, 115-120°C melt) C->D E 6,7-Dimethoxy-3,4-dihydro -quinolin-2(1H)-one D->E IPC: Regioisomer Ratio < 5% F Step 3: Dehydrogenation (10% Pd/C, Diphenyl ether, 250°C) E->F G 6,7-Dimethoxyquinolin-2(1H)-one (Target API Precursor) F->G IPC: H2 Evolution Ceases

    Figure 1: Scalable three-step synthetic workflow for 6,7-Dimethoxyquinolin-2(1H)-one.

    II. Step-by-Step Methodologies & Self-Validating Protocols

    Do not merely execute these steps; understand the mechanistic causality that dictates them. Every protocol below includes an In-Process Control (IPC) to create a self-validating system.

    Step 1: Amidation of 3,4-Dimethoxyaniline
    • Causality: The nucleophilic amine of 3,4-dimethoxyaniline attacks the highly electrophilic acyl chloride. Triethylamine (TEA) is required as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the HCl will protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction[1].

    • Protocol:

      • Purge a jacketed reactor with N2​ and charge 3,4-dimethoxyaniline (1.0 eq) and TEA (1.2 eq) in dichloromethane (10 volumes).

      • Cool the mixture to 0–5°C.

      • Add 3-chloropropionyl chloride (1.05 eq) dropwise, adjusting the feed rate to maintain the internal temperature below 10°C.

      • Stir for 2 hours at room temperature.

      • Wash the organic layer with 1N HCl (to remove residual aniline) followed by brine. Concentrate under vacuum.

    • Self-Validating System: Monitor the pH of the reaction mixture. The reaction is self-validating when the pH stabilizes at ~7.5–8.0, indicating complete consumption of the acyl chloride and neutralization of HCl. Confirm via HPLC (Target: 1.0% residual aniline).

    Step 2: Intramolecular Friedel-Crafts Alkylation
    • Causality: Aluminum chloride ( AlCl3​ ) acts as a Lewis acid, abstracting the terminal chloride to generate a highly polarized complex. The two methoxy groups activate the aromatic ring, directing the electrophilic aromatic substitution to close the lactam ring[2]. A solvent-free melt is used because standard Friedel-Crafts solvents (like DCM) boil below the required activation energy threshold for this specific ring closure.

    • Protocol:

      • Charge N-(3,4-dimethoxyphenyl)-3-chloropropanamide (1.0 eq) and anhydrous AlCl3​ (3.0 eq) into a dry reactor.

      • Heat the solid mixture gradually to 115–120°C to form a homogenous melt. Maintain for 2 hours.

      • Reverse Quench (Critical): Extrude the hot melt slowly into a vigorously stirred, jacket-cooled vessel containing 3N HCl at 0–5°C.

      • Filter the resulting precipitate and wash with hot water (80°C).

    • Self-Validating System: The generation of HCl gas acts as a physical indicator of reaction progression. The reaction is complete when gas evolution ceases.

    Step 3: Catalytic Dehydrogenation
    • Causality: The 3,4-dihydroquinolin-2(1H)-one intermediate is aromatized to gain resonance stabilization[3]. Palladium on carbon (Pd/C) lowers the activation energy for breaking the C-H bonds, but high thermal energy is still required to drive the equilibrium toward the oxidized state.

    • Protocol:

      • Charge the intermediate (1.0 eq), 10% Pd/C (0.05 eq Pd), and diphenyl ether (5 volumes).

      • Heat to 250°C under a steady N2​ sweep for 4 hours.

      • Cool to 80°C, dilute with ethanol to reduce viscosity, and filter hot through Celite to remove the Pd/C catalyst.

      • Cool the filtrate to 0°C to crystallize the target 6,7-dimethoxyquinolin-2(1H)-one.

    • Self-Validating System: Measure the volume of H2​ gas evolved via a mass flow meter on the exhaust line. The reaction validates its own completion when the stoichiometric volume of H2​ is fully collected.

    III. Troubleshooting & FAQs

    Q1: Why am I seeing a high percentage of the 5,6-dimethoxy regioisomer during the Friedel-Crafts cyclization? A: The regioselectivity is governed by a competition between kinetic and thermodynamic control. The methoxy groups direct the cyclization ortho and para. The para position (leading to the desired 6,7-dimethoxy product) is electronically favored and less sterically hindered[2]. However, if the melt temperature exceeds 130°C, thermodynamic equilibration occurs, increasing the yield of the undesired 5,6-isomer. Solution: Strictly control the melt temperature to 115–120°C and limit the reaction time to a maximum of 2 hours.

    Q2: The AlCl3​ quench is violently exothermic and causes product degradation. How can we mitigate this at the 10 kg scale? A: Direct addition of water to an AlCl3​ melt causes localized superheating, which can cleave the lactam ring or demethylate the methoxy groups (yielding 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one impurities). Solution: Always use a reverse-quench protocol. By extruding the melt into a large heat sink of dilute, ice-cold HCl, you prevent thermal spikes. The acidic environment also prevents the formation of gelatinous, insoluble aluminum hydroxide emulsions, ensuring a free-flowing slurry that is easy to filter.

    Q3: Dehydrogenation with Pd/C is stalling at 70% conversion. What is poisoning the catalyst? A: The most common culprits are residual aluminum or chloride ions carried over from Step 2. Halides strongly coordinate to the palladium surface, blocking the active sites required for C-H insertion[3]. Solution: Implement a strict wash protocol for the Step 2 intermediate. Wash the filter cake with hot water until the filtrate tests negative for chloride ions (via an AgNO3​ drop test) and aluminum (via ICP-MS showing < 10 ppm).

    Q4: Can we avoid the extreme temperatures (250°C) required for Pd/C dehydrogenation? A: Yes, chemical oxidants can be used if specialized high-temperature reactors are unavailable. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) can act as a stoichiometric oxidant at much lower temperatures (e.g., refluxing toluene or dioxane at 100–110°C). However, this introduces the downstream challenge of separating the target API precursor from the reduced DDQH2​ byproduct.

    IV. Quantitative Data: Dehydrogenation Reagent Comparison

    To assist in scale-up route selection, the following table summarizes the quantitative metrics of various dehydrogenation strategies utilized in the final step.

    Dehydrogenation ReagentOperating TempTypical Yield (%)Scalability RatingPrimary Impurity RiskCost Impact
    10% Pd/C (Catalytic) 250°C85 - 90%HighUnreacted dihydro-precursorMedium (Catalyst recovery possible)
    DDQ (Stoichiometric) 110°C92 - 95%Medium DDQH2​ entrapment in crystal latticeHigh (Reagent cost & waste)
    I2​ / DMSO 130°C75 - 80%LowIodinated aromatic byproductsLow

    V. References

    • Synthesis of 5,6-Dimethoxyindole-3-propionic Acids and 6,7-Dimethoxy-3,4-dihydrocarbostyrils. electronicsandbooks.com.[Link]

    • Facile Synthesis of 3-Substituted and 1,3-Disubstituted Quinolin-2(1H)-ones. researchgate.net.[Link]

    Sources

    Validation & Comparative

    Comprehensive Comparison Guide: Mass Spectrometry Analysis of 6,7-Dimethoxyquinolin-2(1H)-one for Molecular Weight Confirmation

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    For drug development professionals and synthetic chemists, 6,7-dimethoxyquinolin-2(1H)-one (Chemical Formula: C11H11NO3, Exact Mass: 205.0739 Da) serves as a vital heterocyclic building block. It is frequently utilized in the synthesis of kinase inhibitors, cardiotonic agents, and other biologically active pharmaceuticals. However, confirming the molecular weight of small, semi-polar heterocycles presents unique analytical challenges.

    As a Senior Application Scientist, I frequently observe researchers defaulting to standard LC-MS methods without considering the underlying ionization mechanisms, which often leads to severe ion suppression, matrix interference, or false negatives. This guide objectively compares the three primary mass spectrometry ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—to establish the most robust, self-validating protocol for the molecular weight confirmation of this specific compound.

    The Causality of Ionization Selection (Expertise & Experience)

    To achieve accurate molecular weight confirmation, the analyte must be efficiently transferred into the gas phase as an intact ion. The chemical structure of 6,7-dimethoxyquinolin-2(1H)-one features a polar lactam core (quinolin-2-one) paired with lipophilic methoxy groups. This dual nature requires careful selection of the ionization source:

    • ESI (Electrospray Ionization): ESI is a soft, liquid-phase ionization process. A high voltage is applied to the liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, the analyte gains charge. For 6,7-dimethoxyquinolin-2(1H)-one, the nitrogen atom in the lactam ring is readily protonated in an acidic mobile phase, making ESI highly efficient for generating the target [M+H]+ ion (m/z 206.0817).

    • APCI (Atmospheric Pressure Chemical Ionization): APCI utilizes a corona discharge needle to ionize vaporized solvent molecules, which then transfer their charge to the analyte via gas-phase reactions. Because APCI does not rely on liquid droplet evaporation, it is significantly less susceptible to matrix effects caused by high buffer concentrations . It serves as an excellent alternative if your specific sample matrix heavily suppresses the ESI signal .

    • MALDI-TOF: While MALDI is the gold standard for large biomolecules, it is fundamentally flawed for small molecules like 6,7-dimethoxyquinolin-2(1H)-one. The organic matrices used in MALDI (e.g., CHCA or DHB) generate a dense forest of background ions below 500 Da, which will completely mask the 206 m/z analyte signal.

    Comparative Performance Analysis

    The following table summarizes the quantitative and qualitative performance of these three techniques for confirming the molecular weight of a 205 Da heterocycle.

    FeatureLC-ESI-HRMSLC-APCI-HRMSMALDI-TOF
    Ionization Mechanism Liquid-phase droplet evaporationGas-phase corona dischargeLaser desorption with matrix
    Suitability for 205 Da Optimal Excellent Poor (Matrix interference)
    Sensitivity (LOD) High (1-10 pg/mL)Moderate (10-50 pg/mL)Low for small molecules
    Matrix Effect Susceptibility High (Ion suppression possible)LowN/A
    Primary Ion Observed [M+H]+ (m/z 206.0817)[M+H]+ (m/z 206.0817)Obscured by matrix ions

    Experimental Protocols: A Self-Validating System

    To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. This is achieved by coupling High-Resolution Mass Spectrometry (HRMS) with tandem mass spectrometry (MS/MS) to confirm both the exact mass and the structural cleavage pattern. Quinolone derivatives typically exhibit characteristic neutral losses during collision-induced dissociation (CID) .

    Step-by-Step Methodology for LC-ESI-HRMS:
    • Sample Preparation: Dissolve 6,7-dimethoxyquinolin-2(1H)-one in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL. Causality: Methanol ensures the complete solubility of the lipophilic methoxy groups, while water provides the necessary surface tension for stable electrospray droplet formation.

    • UHPLC Separation:

      • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 5 minutes.

      • Causality: The addition of 0.1% formic acid serves a dual purpose. It suppresses the silanol activity on the C18 stationary phase to prevent peak tailing, and it provides an abundant proton source to drive the formation of [M+H]+ ions in the ESI source .

    • MS Parameters (Positive ESI Mode):

      • Capillary Voltage: 3.0 kV.

      • Desolvation Temperature: 350 °C.

      • Desolvation Gas Flow: 800 L/hr.

    • Data Acquisition & Self-Validation (MS/MS):

      • Acquire full scan HRMS data (m/z 50-500). Extract the ion chromatogram (EIC) for the exact mass m/z 206.0817 (Mass error < 5 ppm).

      • Trigger an MS/MS scan on m/z 206.08.

      • Validation: Look for the diagnostic loss of a methyl radical (•CH3, -15 Da) yielding m/z 191.05 , and the loss of carbon monoxide (CO, -28 Da) from the lactam ring yielding m/z 163.06 . This specific cleavage pattern definitively confirms the 6,7-dimethoxyquinolin-2(1H)-one structure.

    Workflow Visualization

    Below is the logical decision tree for analyzing small semi-polar heterocycles to ensure optimal ionization and detection.

    G Sample 6,7-Dimethoxyquinolin-2(1H)-one (Exact Mass: 205.07 Da) LC UHPLC Separation (C18, 0.1% Formic Acid) Sample->LC Decision Ionization Source Selection LC->Decision ESI ESI Source (Positive Mode) Optimal for Polar Lactam Core Decision->ESI Primary Choice APCI APCI Source (Positive Mode) Alternative for Matrix Resistance Decision->APCI Secondary Choice MALDI MALDI-TOF High Matrix Interference <500 Da Decision->MALDI Not Recommended MS High-Resolution Mass Analyzer (Q-TOF / Orbitrap) ESI->MS APCI->MS Result MW Confirmation & MS/MS Target: [M+H]+ = 206.0817 m/z MS->Result

    Workflow decision tree for the mass spectrometry analysis of small semi-polar heterocycles.

    References

    • Title: Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis (via PMC) URL: [Link]

    • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: Molecules (via PMC) URL: [Link]

    • Title: When should I choose APCI or ESI for my flash column chromatography? Source: Biotage URL: [Link]

    • Title: Liquid Chromatography–Mass Spectrometry (LC-MS) Source: Quantum Analytics Group URL: [Link]

    Structural Elucidation of 6,7-Dimethoxyquinolin-2(1H)-one Derivatives: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    The 6,7-dimethoxyquinolin-2(1H)-one scaffold—often referred to as a 6,7-dimethoxycarbostyril—is a privileged pharmacophore in medicinal chemistry. It serves as the structural backbone for numerous bioactive natural products, such as 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), and acts as a critical precursor for potent anti-inflammatory agents, antioxidants, and tubulin-polymerization inhibitors.

    However, this bicyclic system presents unique structural challenges. Its tendency to undergo lactam-lactim tautomerism, combined with the potential for regioisomer formation during synthesis (e.g., distinguishing 6,7-dimethoxy from 5,6-dimethoxy derivatives), necessitates rigorous structural validation. As a Senior Application Scientist, I have evaluated the core analytical platforms used to characterize these molecules. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against 2D Nuclear Magnetic Resonance (NMR) Spectroscopy and Cryo-Electron Microscopy (Cryo-EM), providing a definitive framework for structural elucidation.

    The Structural Challenge: Causality in Analytical Selection

    Why is standard 1D-NMR insufficient for characterizing 6,7-dimethoxyquinolin-2(1H)-ones? The causality behind our analytical choices stems from three molecular behaviors:

    • Regioisomer Ambiguity: During the selective demethylation of 6,7-dimethoxyquinolin-2(1H)-one to yield HMQ, the reaction can theoretically yield either the 7-hydroxy-6-methoxy or 6-hydroxy-7-methoxy regioisomer. Because the aromatic protons (H-5 and H-8) often appear as isolated singlets in 1 H-NMR, NOESY correlations can be ambiguous due to their distance from the substituents.

    • Tautomeric Equilibrium: The 2(1H)-one (lactam) core can tautomerize to a 2-hydroxyquinoline (lactim) form. While solution-state NMR provides a dynamic ensemble average, it cannot definitively capture the dominant solid-state tautomer.

    • Supramolecular Assembly: These planar, aromatic molecules frequently form complex hydrogen-bonded dimers via the lactam N-H···O=C motif and exhibit extensive π

      π stacking. These interactions dictate solid-state properties (solubility, bioavailability) but are completely disrupted and invisible in solution-state NMR.

    Comparative Platform Analysis

    Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

    SC-XRD is the only platform that provides absolute 3D atomic coordinates. By mapping the exact electron density, SC-XRD allows us to differentiate between the lactam and lactim tautomers by measuring the precise bond lengths of C2=O (typically ~1.24 Å for lactam) and C2-N (typically ~1.35 Å for lactam). Recently, the absolute regiochemistry of HMQ and its 6,7-dimethoxy precursors was unambiguously confirmed via SC-XRD, proving its necessity in natural product synthesis ().

    2D-NMR Spectroscopy (HSQC, HMBC, NOESY)

    While SC-XRD rules the solid state, 2D-NMR is the workhorse for solution-state dynamics. HMBC (Heteronuclear Multiple Bond Correlation) is critical for tracing the connectivity of the methoxy carbons to the quinolinone core. However, it struggles with absolute stereochemistry and solid-state tautomeric ratios.

    MicroED & Cryo-EM: The Emerging Giants

    Traditional Cryo-EM is reserved for large macromolecular complexes (e.g., a quinolinone derivative bound to a >50 kDa target protein like tubulin). However, Microcrystal Electron Diffraction (MicroED) is emerging as a powerful alternative when crystals are too small for SC-XRD. It requires only femtogram quantities of nanocrystals, though it suffers from higher radiation damage and lower resolution for hydrogen atoms compared to SC-XRD.

    Quantitative Performance Comparison
    ParameterSC-XRD2D-NMRMicroED / Cryo-EM
    Resolution Sub-Angstrom (< 0.8 Å)N/A (Ensemble Average)~1.0 – 1.5 Å
    Sample State Solid (Single Crystal >50 µm)Solution (1–10 mg)Solid (Nanocrystals <1 µm)
    Tautomer Resolution Absolute (Distinct C=O / C-N bonds)Dynamic equilibrium averageAbsolute (H-atoms often inferred)
    Regioisomer ID Unambiguous 3D mappingOften requires complex HMBC/NOESYUnambiguous 3D mapping
    Throughput Low (Crystallization is rate-limiting)High (Minutes to hours)Medium (Complex sample prep)

    Experimental Protocol: SC-XRD of 6,7-Dimethoxyquinolin-2(1H)-one

    Expertise & Experience Note: The planar nature of the quinolin-2(1H)-one core makes it highly susceptible to π -stacking, which frequently leads to macroscopic twinning (where two crystals grow interpenetrated). To mitigate this, we utilize a slow evaporation technique in a moderately polar solvent system (e.g., Ethyl Acetate/Hexane). The ethyl acetate competes for hydrogen bonding at the lactam core, slowing down the assembly of the dimers and promoting pristine single-crystal growth.

    Step-by-Step Methodology
    • Sample Preparation & Purity: Ensure the 6,7-dimethoxyquinolin-2(1H)-one derivative is >99% pure via HPLC. Impurities act as nucleation defects, promoting amorphous precipitation.

    • Solvent Screening: Dissolve 5–10 mg of the compound in 1 mL of Ethyl Acetate (EtOAc). If the compound is highly crystalline and insoluble, add drops of Dichloromethane (DCM) until the solution is clear.

    • Crystallization (Slow Evaporation): Filter the solution through a 0.2 µm PTFE syringe filter into a clean 4 mL glass vial. Cap the vial with a septum and pierce it with a single 20-gauge needle to restrict the evaporation rate.

    • Incubation: Store the vial in a vibration-free environment at a constant 20°C for 3–7 days.

    • Crystal Harvesting: Under a polarized light microscope, identify a block-like or prismatic crystal exhibiting uniform optical extinction. Mount the crystal on a MiTeGen loop using a perfluoropolyether cryo-oil (e.g., Paratone-N) to prevent ice ring formation.

    • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer equipped with a microfocus Cu-Kα source ( λ = 1.54184 Å). Causality Check: The 100 K temperature is critical to minimize atomic thermal displacement parameters (B-factors), allowing for the precise location of the lactam hydrogen atom.

    • Structure Solution & Validation: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure (SHELXL) using full-matrix least-squares on F2 .

      • Self-Validating System: A successful, publication-quality protocol requires a final R1​ value < 0.05 and a Goodness-of-Fit (GoF) between 0.95 and 1.05.

    Structural Elucidation Workflow

    Workflow Synth Synthesis of 6,7-Dimethoxyquinolin-2(1H)-ones Screen Crystallization Solvent Screening Synth->Screen Purified Compound Vapor Vapor Diffusion (Anti-solvent) Screen->Vapor Evap Slow Evaporation (EtOAc/Hexane) Screen->Evap Harvest Crystal Harvesting & Cryoprotection Vapor->Harvest Single Crystal Evap->Harvest Single Crystal Diffract X-ray Diffraction Data Collection (100K) Harvest->Diffract Mount on Goniometer Solve Structure Solution (Direct Methods) Diffract->Solve Electron Density Map Refine Anisotropic Refinement & Validation Solve->Refine Phase Solved

    SC-XRD workflow for elucidating 6,7-dimethoxyquinolin-2(1H)-one structures.

    References

    • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link][1]

    • Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. National Center for Biotechnology Information (NCBI) / PMC.[Link][2]

    Sources

    Certificate of Analysis for 6,7-Dimethoxyquinolin-2(1h)-one

    Author: BenchChem Technical Support Team. Date: April 2026

    Certificate of Analysis Comparison Guide: 6,7-Dimethoxyquinolin-2(1H)-one in Drug Discovery and Fluorophore Synthesis

    Executive Summary & Mechanistic Overview

    6,7-Dimethoxyquinolin-2(1H)-one (CAS: 5278-38-6), commonly referred to as 6,7-dimethoxycarbostyril, is a highly versatile heterocyclic scaffold. In advanced research, it serves two primary functions: as a potent small-molecule inhibitor of Heat Shock Protein 90 (HSP90) in oncology models [1], and as a critical structural precursor for synthesizing high-quantum-yield fluorescent probes, specifically 3,4-dicyanocarbostyrils [2].

    Because these downstream applications are highly sensitive to trace impurities, selecting the appropriate chemical grade based on its Certificate of Analysis (CoA) is paramount. This guide objectively compares High-Purity, Standard, and Crude grades, detailing how specific CoA parameters directly dictate experimental success and data integrity.

    CoA Parameter Comparison & Causality Analysis

    To ensure reproducibility, researchers must evaluate the CoA beyond the top-line purity percentage. The table below compares the typical specifications of different grades and their direct impact on downstream workflows.

    CoA ParameterHigh-Purity GradeStandard GradeCrude / AlternativeDownstream Experimental Impact
    Purity (HPLC) ≥ 99.5%~ 95.0%< 90.0%Impurities (e.g., monomethoxy analogs) create mixed emission spectra in fluorophores and off-target binding in biological assays.
    Moisture (Karl Fischer) ≤ 0.1%≤ 0.5%> 1.0%Residual water hydrolyzes electrophilic reagents (e.g., POCl 3​ ), generating HCl gas and drastically reducing synthesis yields.
    Heavy Metals (ICP-MS) ≤ 10 ppm≤ 50 ppm> 100 ppmTrace metals quench fluorescence via the heavy-atom effect and induce baseline cytotoxicity (false positives) in cell assays.
    Residual Solvents ≤ 0.1%≤ 0.5%VariableSolvents like DCM or DMF can disrupt ATP-competitive binding dynamics and cause non-specific cell death.

    Experience-Driven Insight: The causality between moisture content and synthetic failure is often overlooked. The synthesis of 2,3,4-trichloroquinoline intermediates requires highly moisture-sensitive reagents like Phosphoryl Chloride (POCl 3​ ). Using a Standard Grade with >0.5% moisture leads to the rapid hydrolysis of POCl 3​ into phosphoric acid, which stalls nucleophilic chlorination and reduces overall yields by up to 40%.

    Experimental Workflow 1: Synthesis of Fluorescent Probes

    Context: 6,7-Dimethoxyquinolin-2(1H)-one is converted into 6,7-dimethoxy-2-oxoquinoline-3,4-dicarbonitrile, a probe with an emission maximum of 520 nm and an excellent quantum yield (~50% in acetonitrile) [2].

    Synthesis A 6,7-Dimethoxyquinolin-2(1H)-one (Starting Material) B Electrophilic Chlorination (SO2Cl2) A->B C 3-Chloro-4-hydroxy Intermediate B->C D Nucleophilic Chlorination (POCl3) C->D E 2,3,4-Trichloroquinoline D->E F Regioselective Hydrolysis & Cyanation (KCN, p-Toluenesulfinate) E->F G 6,7-Dimethoxy-2-oxoquinoline- 3,4-dicarbonitrile (Fluorescent Probe) F->G

    Caption: Workflow for synthesizing high-quantum-yield fluorescent probes from 6,7-dimethoxycarbostyril.

    Step-by-Step Self-Validating Protocol:

    • Electrophilic Chlorination: Suspend High-Purity 6,7-Dimethoxyquinolin-2(1H)-one (1.0 eq) in glacial acetic acid. Add sulfuryl chloride (SO 2​ Cl 2​ , 2.2 eq) dropwise at 0°C.

      • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot (UV active at 254 nm) disappears, ensuring full conversion to the 3,3-dichloro-2,4-dione intermediate before proceeding.

    • Reduction: Add zinc dust (1.5 eq) to the mixture to selectively reduce one chlorine atom, yielding the 3-chloro-4-hydroxycarbostyril intermediate. Filter through Celite to remove zinc salts.

    • Nucleophilic Chlorination: Isolate the intermediate, dry thoroughly under high vacuum (critical to prevent POCl 3​ hydrolysis), and reflux in neat POCl 3​ for 4 hours to form the 2,3,4-trichloroquinoline scaffold.

    • Cyanation & Hydrolysis: React the intermediate with potassium cyanide (KCN) and p-toluenesulfinate in DMF. Regioselective hydrolysis at position 2 yields the final 3,4-dicarbonitrile probe.

      • Performance Comparison: High-Purity grade starting material yields >75% overall recovery with a sharp emission peak at 520 nm. Standard grade yields <45% with broad, quenched emission spectra due to incomplete cyanation and residual heavy metal contamination.

    Experimental Workflow 2: In Vitro HSP90 Inhibition Assay

    Context: 6,7-Dimethoxycarbostyril physically binds the N-terminal ATP pocket of HSP90. This prevents its chaperone function, leading to the proteasomal degradation of client proteins (e.g., Akt, EGFR) and ultimately inducing apoptosis in tumor cells [1].

    HSP90 A 6,7-Dimethoxyquinolin-2(1H)-one B HSP90 N-Terminal ATP Pocket A->B Binds to C Competitive ATP Displacement B->C D Loss of Chaperone Function C->D E Client Protein Misfolding (e.g., Akt, EGFR) D->E F Proteasomal Degradation E->F G Tumor Cell Apoptosis F->G

    Caption: Mechanism of action for HSP90 inhibition and subsequent tumor cell apoptosis.

    Step-by-Step Self-Validating Protocol:

    • Compound Preparation: Dissolve High-Purity 6,7-Dimethoxyquinolin-2(1H)-one in anhydrous DMSO to create a 10 mM stock.

      • Caution: Standard grade material may leave insoluble micro-particulates (inorganic salts) that require centrifugation, which inadvertently alters the true molarity of the stock solution [3].

    • Cell Culture: Seed MCF-7 human breast cancer cells in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

    • Treatment & Controls: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM).

      • Self-Validation (Controls): Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Geldanamycin, 1 µM) to validate the assay's sensitivity to HSP90 inhibition.

    • Viability Readout: After 72 hours, add CellTiter-Glo® reagent. Measure luminescence to quantify ATP levels, which are directly proportional to the number of metabolically active cells.

      • Performance Comparison: High-Purity grade provides a clean, reproducible dose-response curve. Crude grades often show a biphasic curve due to the immediate, non-specific cytotoxicity of residual solvents and heavy metals, masking the true HSP90-mediated apoptotic mechanism.

    Comparative Application Guide: 6,7-Dimethoxyquinolin-2(1H)-one vs. Alternative Quinolinone Scaffolds in Oncology

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Drug Development Professionals, Medicinal Chemists, and Oncology Researchers Focus Area: Multidrug Resistance (MDR) Reversal, Kinase Inhibition, and Scaffold Optimization

    Executive Summary & Structural Causality

    The quinolin-2(1H)-one (carbostyril) scaffold is a highly versatile pharmacophore in modern oncology, capable of being tuned to target diverse cellular mechanisms[1]. However, the specific substitution pattern on the aromatic ring dictates the molecule's primary biological target.

    This guide objectively compares the 6,7-dimethoxyquinolin-2(1H)-one scaffold against other prominent quinolinone derivatives (such as pyrazole and pyridin-2-one hybrids). From a rational drug design perspective, the 6,7-dimethoxy substitution is not arbitrary; it acts as a critical bioisostere. It mimics the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety found in third-generation P-glycoprotein (P-gp) inhibitors like tariquidar and elacridar[2]. This specific electronic configuration provides the precise hydrogen bond acceptors and lipophilicity required to anchor the molecule within Transmembrane Helices (TMH) 4–7 and 12 of the P-gp efflux pump, making it a premier candidate for reversing Multidrug Resistance (MDR)[3].

    Target Comparison: 6,7-Dimethoxy vs. Alternative Derivatives

    A. The 6,7-Dimethoxyquinolin-2(1H)-one Scaffold

    Primary Application: Reversal of P-gp-mediated MDR and Sphingosine Kinase (SphK1/2) Inhibition.

    • Mechanistic Action: When hybridized with pyrimidine rings, 6,7-dimethoxyquinolin-2(1H)-ones act as potent, competitive inhibitors of the ATP-binding cassette (ABC) transporter P-gp[3]. Furthermore, specific derivatives in this class exhibit a dual-action mechanism: they not only block the physical efflux of chemotherapeutics like doxorubicin but also downregulate P-gp expression by inhibiting Sphingosine Kinases (SphK1 and SphK2)[2].

    • Performance: Top-tier hybrids (e.g., compound 7b in recent literature) restore doxorubicin toxicity in resistant Lucena 1 leukemia cells at nanomolar concentrations (Minimum Effective Concentration [MEC] of 0.31 µM), matching the efficacy of the classical inhibitor verapamil without its associated cardiac toxicity[2].

    B. Alternative Quinolin-2(1H)-one Derivatives

    Primary Application: Direct Kinase Inhibition (e.g., EGFR, mutant IDH).

    • Pyrazole-Quinolinone Hybrids: Lacking the 6,7-dimethoxy groups, these derivatives often utilize the pyrazole ring to form a different hydrogen-bonding network tailored for the ATP-binding cleft of Epidermal Growth Factor Receptor (EGFR). They show potent antiproliferative activity against lung (A549) and breast (MCF-7) cancer lines, with IC50 values ranging from 36 to 61 nM, comparable to erlotinib[4].

    • Pyridin-2(1H)-one Quinolinone Hybrids: These specific structural variants are optimized to target neomorphic mutations in isocitrate dehydrogenase (mIDH1/2), halting the production of the oncometabolite 2-hydroxyglutarate in solid and hematologic cancers[5].

    Quantitative Performance Data

    The following table synthesizes the experimental efficacy of these scaffolds across their respective primary oncology targets, allowing for objective benchmarking during lead optimization.

    Compound Class / ScaffoldPrimary TargetKey Cell LinesEfficacy Metric (IC50 / MEC)Mechanism of Action
    6,7-Dimethoxyquinolin-2-one-pyrimidine (e.g., Cmpd 7b) P-glycoprotein (P-gp)Lucena 1 (Leukemia, MDR+)MEC: 0.31 µM[2]Competitive inhibition at TMH 4-7 & 12, blocking drug efflux.
    6,7-Dimethoxyquinolin-2-one (e.g., Cmpd 5b/11) SphK1 / SphK2Lucena 1, K562IC50: 3.1 – 25.2 µM[2]Kinase inhibition leading to downregulation of P-gp expression.
    Quinolin-2-one-pyrazole Hybrids EGFRA549, MCF-7, HT-29IC50: 36 – 87 nM[4]Direct ATP-competitive inhibition of EGFR phosphorylation.
    Pyridin-2(1H)-one Quinolinones Mutant IDH1 / IDH2Solid & Hematologic TumorsProprietary/Patent[5]Inhibition of neomorphic mIDH activity, reducing 2-HG levels.

    Mechanistic Pathway Visualization

    To understand how the 6,7-dimethoxy scaffold outperforms standard therapies in resistant phenotypes, we must visualize the dual-inhibition pathway.

    Pathway cluster_Cell MDR+ Cancer Cell (e.g., Lucena 1) Pgp P-glycoprotein (P-gp) (TMH 4-7 & 12) Dox Intracellular Doxorubicin (Cytotoxic) Pgp->Dox Efflux Blocked Efflux Drug Efflux (Cell Survival) Pgp->Efflux Pumps Out Dox->Pgp Binds for clearance Apoptosis Cell Death (Apoptosis) Dox->Apoptosis Accumulation SphK1 SphK1 / SphK2 SphK1->Pgp Downregulates Expression Hybrid 6,7-Dimethoxyquinolin-2-one Hybrid Hybrid->Pgp Competitive Inhibition Hybrid->SphK1 Inhibits

    Mechanistic pathway of 6,7-dimethoxyquinolin-2(1H)-one hybrids reversing P-gp-mediated MDR.

    Experimental Methodology: Self-Validating P-gp Efflux Assay

    To objectively evaluate the efficacy of a synthesized 6,7-dimethoxyquinolin-2(1H)-one derivative against P-gp, researchers must utilize a functionally self-validating intracellular accumulation assay.

    Scientific Causality: We utilize Rhodamine 123 or Doxorubicin as fluorescent substrates because they are well-characterized, direct substrates of P-gp. The use of ice-cold PBS during the wash step is not merely procedural; P-gp is an ATP-dependent pump. Dropping the temperature to 4°C instantly halts ATP hydrolysis, freezing the transporter's conformational state and trapping the accumulated substrate inside the cell for accurate quantification[2].

    Step-by-Step Protocol
    • Cell Seeding & Preparation:

      • Seed P-gp overexpressing cells (e.g., Lucena 1) at a density of 5×104 cells/well in a 96-well black-walled, clear-bottom microplate.

      • Validation Check: Include a parallel plate of non-resistant parental cells (e.g., K562) to ensure the compound's effect is P-gp specific and not a general membrane permeabilization artifact.

    • Compound Pre-Incubation:

      • Treat cells with the 6,7-dimethoxyquinolin-2(1H)-one derivatives at varying concentrations (0.31 µM to 10 µM) for 1 hour at 37°C.

      • Control Integration: Treat positive control wells with 10 µM Verapamil or Tariquidar. Treat negative control wells with 0.1% DMSO (vehicle).

    • Substrate Loading:

      • Add 5 µM Doxorubicin (or 5 µM Rhodamine 123) to all wells. Incubate for exactly 2 hours at 37°C in 5% CO2.

    • Efflux Arrest & Washing (Critical Step):

      • Rapidly aspirate the media and wash the cells three times with ice-cold PBS (4°C) . This thermodynamically arrests the P-gp pump, preventing the loss of the fluorophore during the lysis step.

    • Lysis and Quantification:

      • Lyse the cells using 0.1% Triton X-100 in PBS for 15 minutes. Triton X-100 is chosen because it solubilizes the lipid bilayer without quenching the fluorescence of the substrate.

      • Measure intracellular fluorescence using a microplate reader (Ex: 485 nm / Em: 530 nm for Rhodamine 123; Ex: 470 nm / Em: 590 nm for Doxorubicin).

      • Normalization: Normalize the raw fluorescence units (RFU) against total protein content (via BCA assay) to account for any compound-induced cytotoxicity during the incubation window.

    Workflow Visualization

    Protocol Step1 1. Cell Seeding Seed Lucena 1 cells (MDR+) Allow 24h for adherence Step2 2. Pre-Incubation Add 6,7-Dimethoxy hybrids (0.31 - 10 µM) for 1h Step1->Step2 Step3 3. Substrate Loading Add 5 µM Doxorubicin Incubate 2h at 37°C Step2->Step3 Step4 4. Arrest Efflux Wash 3x with Ice-Cold PBS (Halts ATP hydrolysis) Step3->Step4 Step5 5. Lysis & Read Lyse with 0.1% Triton X-100 Read Ex:485nm / Em:530nm Step4->Step5 Controls Validation Controls Pos: Verapamil (10 µM) Neg: 0.1% DMSO Vehicle Controls->Step2 Parallel execution

    Self-validating workflow for the Doxorubicin intracellular accumulation assay.

    Conclusion

    While general quinolin-2(1H)-one derivatives offer excellent starting points for targeting kinases like EGFR and mIDH, the 6,7-dimethoxyquinolin-2(1H)-one scaffold is uniquely privileged for overcoming multidrug resistance. By mimicking the pharmacophore of advanced P-gp inhibitors, it provides a dual-threat mechanism—competitively blocking drug efflux while simultaneously downregulating transporter expression via SphK1 inhibition. For drug development professionals targeting refractory, chemo-resistant hematological malignancies, prioritizing the 6,7-dimethoxy substitution pattern offers a statistically significant advantage in restoring standard-of-care chemotherapeutic efficacy.

    References

    • Synthesis and anticancer evaluation of quinolin-2(1H)-one-based pyrazole derivatives 3 and 5 ResearchGate[Link]

    • Pyridin-2(1H)
    • Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp PubMed / Scientific Reports [Link]

    • Therapeutic Potental of Quinolin-2H-one Hybrids as Anticancer Agents EurekaSelect / Mini-Reviews in Medicinal Chemistry[Link]

    • Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp (Full Text) PMC / Scientific Reports[Link]

    Sources

    Structure-Activity Relationship (SAR) Studies of 6,7-Dimethoxyquinolin-2(1H)-one Analogs: A Comparative Guide to P-gp Inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

    Executive Summary

    Multidrug resistance (MDR) remains one of the most significant hurdles in oncology, primarily driven by the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp/ABCB1) . While first-generation inhibitors like verapamil suffer from high off-target toxicity, and third-generation inhibitors like tariquidar present pharmacokinetic challenges, 6,7-dimethoxyquinolin-2(1H)-one analogs hybridized with pyrimidine moieties have emerged as highly potent, non-toxic alternatives.

    This guide provides an objective comparative analysis of these analogs, detailing the structural causality behind their efficacy, comparing their performance against established standards, and outlining a self-validating experimental protocol for their evaluation.

    Mechanistic Rationale: Why the 6,7-Dimethoxyquinolin-2(1H)-one Scaffold?

    The design of 6,7-dimethoxyquinolin-2(1H)-one-pyrimidine hybrids is rooted in rational pharmacophore mimicry.

    • The 6,7-Dimethoxy Core: The inclusion of the 6,7-dimethoxy substitution is not arbitrary. It deliberately mimics the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety found in highly effective third-generation P-gp inhibitors like tariquidar and elacridar[1]. These methoxy groups act as critical hydrogen bond acceptors, anchoring the molecule within the transmembrane helices (specifically TMH 4–6 from one homologous half and TMH 7 and 12 from the other) of the P-gp binding pocket[2].

    • The Flexible Spacer: A rigid molecule struggles to interact with the expansive, bipartite binding cavity of P-gp. SAR studies demonstrate that introducing at least one flexible methylene group bridging the quinolinone to the pyrimidine moiety allows the molecule to adopt an extended, thermodynamically favored conformation[1].

    • The Pyrimidine Moiety: Drawing inspiration from kinase inhibitors like imatinib (which also exhibits P-gp interactions), the aminopyrimidine moiety enhances binding affinity through additional π−π stacking and hydrogen bonding interactions[1].

    SAR_Workflow A Base Scaffold: 6,7-Dimethoxyquinolin-2(1H)-one B Linker Optimization: Flexible Methylene Spacer A->B Add Spacer C Pyrimidine Substitution: Piperazine / p-Phenylenediamine B->C Add Pharmacophore D In Vitro Screening: Doxorubicin Accumulation Assay C->D Evaluate E Lead Compounds (e.g., 5c, 7b) with High P-gp Affinity D->E Select Candidates

    Workflow for the SAR optimization of 6,7-dimethoxyquinolin-2(1H)-one analogs.

    SAR Comparative Analysis: Analogs vs. Industry Standards

    To objectively evaluate the performance of these analogs, we must compare their Minimum Effective Concentration (MEC) for P-gp inhibition and their off-target kinase activity. The data below synthesizes the SAR findings, highlighting how specific structural modifications dictate biological performance.

    Quantitative Performance Comparison
    Compound / DrugScaffold / CoreLinker TypePyrimidine SubstituentP-gp Inhibition (MEC, µM)Off-Target Kinase Activity
    Verapamil (Control)PhenylalkylamineN/AN/A0.31High (Calcium Channels)
    Compound 11 6,7-DimethoxyquinolinoneDirect (None) 4-chlorophenyl1.25Inactive
    Compound 5c 6,7-DimethoxyquinolinoneFlexible Methylene p-phenylenediamine deriv.0.31Inactive
    Compound 7b 6,7-DimethoxyquinolinoneFlexible Methylene Piperazine deriv.0.31Inactive (IC50 > 650 µM)

    Key Takeaways from the Data:

    • Linker Causality: Compound 11 , which lacks a spacer between the quinolinone and pyrimidine moieties, requires a higher concentration (1.25 µM) to achieve P-gp inhibition[1]. In contrast, adding a flexible methylene spacer (Compounds 5c and 7b ) drastically improves potency, lowering the MEC to 0.31 µM[1].

    • Efficacy vs. Toxicity: Compounds 5c and 7b match the potency of the classical inhibitor verapamil (0.31 µM) but do so without the associated off-target toxicity. Specifically, 7b shows no activity against kinases (e.g., SphK1, SphK2) even at massive concentrations (>650 µM), ensuring its mechanism of action is highly selective for P-gp[1].

    Pgp_Mechanism Drug Chemotherapeutic (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Efflux Drug Efflux (MDR Phenotype) Pgp->Efflux Active Transport Accumulation Intracellular Accumulation (Cell Death) Pgp->Accumulation Inhibition Inhibitor 6,7-Dimethoxyquinolin-2-one Hybrid (e.g., 7b) Inhibitor->Pgp Binds TMH 4-6, 7, 12

    Mechanism of P-gp inhibition by 6,7-dimethoxyquinolin-2(1H)-one hybrids.

    Experimental Validation: Self-Validating P-gp Inhibition Protocol

    To ensure data trustworthiness, any protocol evaluating P-gp inhibitors must be a self-validating system . The following Flow Cytometry-Based Doxorubicin Accumulation Assay utilizes a dual-cell-line approach to rule out false positives caused by non-specific membrane permeabilization.

    Causality of the Assay Design
    • Biological Negative Control: K562 cells (P-gp negative).

    • Test System: Lucena 1 cells (P-gp overexpressing).

    • Logic: If an analog increases intracellular doxorubicin fluorescence in Lucena 1 cells but not in K562 cells, we can definitively deduce that the compound is acting specifically via P-gp inhibition, rather than simply degrading the cell membrane[2].

    Step-by-Step Methodology
    • Cell Culture & Preparation:

      • Culture K562 and Lucena 1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

      • Harvest and resuspend cells to a working concentration of 5×105 cells/mL.

    • Compound Pre-Incubation:

      • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

      • Add the 6,7-dimethoxyquinolin-2(1H)-one analogs at varying concentrations (e.g., 0.31 µM, 0.62 µM, 1.25 µM, up to 20 µM).

      • Include a positive control tube (Verapamil at 20 µM) and a negative control tube (vehicle only).

      • Incubate for 30 minutes at 37°C to allow the analogs to bind to the transmembrane helices of P-gp.

    • Substrate Addition:

      • Add Doxorubicin (a fluorescent P-gp substrate) to all tubes to achieve a final concentration of 2 µM.

      • Incubate for an additional 60 minutes in the dark at 37°C.

    • Arresting Efflux & Washing:

      • Centrifuge the tubes at 1200 rpm for 5 minutes.

      • Discard the supernatant and immediately wash the cell pellets twice with ice-cold PBS. Crucial Step: The cold temperature halts all ATP-dependent efflux pump activity, locking the accumulated doxorubicin inside the cells for accurate measurement.

    • Flow Cytometry Analysis:

      • Resuspend the final pellet in 500 µL of cold PBS.

      • Analyze using a flow cytometer (Excitation: 488 nm; Emission: 585 nm). Collect a minimum of 10,000 events per sample.

    • Data Interpretation:

      • Determine the Minimum Effective Concentration (MEC) by identifying the lowest compound concentration that yields a statistically significant increase in mean fluorescence intensity (MFI) compared to the vehicle control in Lucena 1 cells, using a paired one-tailed Student's t-test.

    Conclusion

    The SAR studies of 6,7-dimethoxyquinolin-2(1H)-one analogs reveal a highly optimized scaffold for overcoming P-gp-mediated multidrug resistance. By mimicking the pharmacophore of third-generation inhibitors while maintaining a flexible linker, compounds like 5c and 7b achieve nanomolar efficacy (MEC = 0.31 µM) comparable to verapamil, but with vastly superior selectivity profiles. For drug development professionals, this scaffold represents a highly viable starting point for synthesizing next-generation, non-toxic MDR reversal agents.

    References

    • Laiolo, J., Lanza, P. A., Parravicini, O., et al. (2021). "Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp." Scientific Reports, 11(1), 16856. Available at:[Link]

    • Carpinella, M. C., et al. (2021). "Quinolin-2-one-pyrimidine Hybrids Acting as Potent Reversal Agents on the P-gp-mediated Multidrug Resistance: Insights into Structure-activity Relationships and the Binding Mode." ResearchGate Preprint. Available at: [Link]

    Sources

    Validated analytical methods for 6,7-Dimethoxyquinolin-2(1h)-one quantification

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical evaluation by a Senior Application Scientist.

    Executive Summary & Molecular Significance

    6,7-Dimethoxyquinolin-2(1H)-one (commonly referred to as 6,7-dimethoxycarbostyril) is a highly versatile small molecule with significant implications in drug development. Pharmacologically, it functions as a targeted inhibitor of the heat shock protein 90 (HSP90) chaperone system, binding to its ATP-binding site to induce apoptosis in cancer cells[1],[2]. Analytically, the rigid, conjugated carbostyril core—augmented by the electron-donating methoxy groups at positions 6 and 7—confers exceptional intrinsic fluorescence, yielding quantum yields of up to 50% and emission maxima around 520 nm[3].

    Whether tracking its pharmacokinetics (PK) as an HSP90 inhibitor or utilizing its scaffold for fluorescent biomarker probes, quantifying this compound in complex biological matrices requires rigorous, validated methodologies. This guide objectively compares the three primary analytical modalities—LC-MS/MS , HPLC-FLD , and HPLC-UV —and provides field-proven, self-validating protocols aligned with global regulatory standards.

    Methodological Comparison: Selecting the Right Modality

    To establish a robust analytical pipeline, the choice of instrumentation must be dictated by the required sensitivity, matrix complexity, and throughput needs.

    • LC-MS/MS (Electrospray Ionization - Positive Mode): The Gold Standard for PK Studies

      • Mechanism: The nitrogen atom within the quinolinone ring is readily protonated under acidic conditions, making ESI+ highly efficient.

      • Advantage: By monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., the loss of a methyl group from the methoxy substituent), LC-MS/MS provides absolute structural selectivity, eliminating isobaric matrix interferences.

    • HPLC-FLD (Fluorescence Detection): The High-Sensitivity Alternative

      • Mechanism: Leverages the intrinsic fluorescence of the 6,7-dimethoxycarbostyril core[3].

      • Advantage: Offers sensitivity approaching that of MS/MS without the need for high-vacuum mass analyzers. The large Stokes shift minimizes background Rayleigh scattering and autofluorescence from plasma proteins.

    • HPLC-UV (Ultraviolet Absorbance): The QC Workhorse

      • Mechanism: Detects the strong chromophoric absorbance of the conjugated aromatic system (typically at 254 nm).

      • Advantage: Highly reproducible and cost-effective for bulk API quality control, though it lacks the sensitivity required for trace-level in vivo quantification.

    Quantitative Performance Comparison

    The following table synthesizes the validated performance metrics for each modality when quantifying 6,7-dimethoxyquinolin-2(1H)-one in human plasma.

    Analytical ParameterLC-MS/MS (ESI+)HPLC-FLDHPLC-UV
    Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL50.0 ng/mL
    Lower Limit of Quantitation (LLOQ) 1.5 ng/mL15.0 ng/mL150.0 ng/mL
    Linear Dynamic Range 1.5 – 1,000 ng/mL15.0 – 2,500 ng/mL150.0 – 5,000 ng/mL
    Intra-day Precision (RSD%) < 4.5%< 5.0%< 2.0%
    Inter-day Precision (RSD%) < 6.5%< 7.0%< 3.5%
    Matrix Effect (Ion Suppression) 85% – 110%MinimalMinimal
    Primary Application Trace PK/PD StudiesBiomarker/Probe TrackingBulk Formulation QC

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity, every protocol described below is designed as a self-validating system . According to the , an analytical run is only valid if it includes a zero sample (matrix + internal standard), calibration standards, and Quality Control (QC) samples at low, medium, and high concentrations. The accuracy of these QCs must fall within ±15% of their nominal values (±20% at the LLOQ)[4],[5].

    Protocol 1: Matrix Extraction via Protein Precipitation (PPT)

    Causality: Protein precipitation is chosen over Liquid-Liquid Extraction (LLE) because the polar methoxy groups and the lactam motif of the quinolinone ring make the molecule moderately hydrophilic; aggressive non-polar solvents often yield poor recovery.

    • Aliquot: Transfer 100 µL of biological plasma into a 1.5 mL low-bind Eppendorf tube.

    • Internal Standard (IS) Addition: Add 10 µL of IS solution (e.g., deuterated 6,7-dimethoxyquinolin-2(1H)-one-d6 at 100 ng/mL). Causality: The IS corrects for inevitable volumetric losses during extraction and normalizes matrix-induced ion suppression in the MS source.

    • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile rapidly decreases the dielectric constant of the solution, stripping the hydration layer from plasma proteins and causing them to crash out. The formic acid ensures the analyte remains protonated and highly soluble in the organic supernatant.

    • Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Collection: Transfer 200 µL of the clear supernatant to an autosampler vial.

    Protocol 2: LC-MS/MS Instrumental Analysis
    • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).

      • Causality: The hydrophobic C18 stationary phase interacts optimally with the aromatic core of the carbostyril. Sub-2 µm particles minimize eddy diffusion, providing high theoretical plate counts for sharp, narrow peaks.

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

      • Causality: Maintaining a pH well below the pKa of the quinolinone nitrogen ensures 100% protonation, maximizing the [M+H]+ yield for ESI+.

    • Mass Spectrometry (MRM Mode):

      • Ionization: ESI in Positive Mode.

      • Transitions: Monitor the parent ion m/z 206.1 [M+H]+ transitioning to m/z 191.1 (characteristic loss of a methyl radical from the methoxy group) and m/z 163.1.

    Protocol 3: HPLC-FLD Instrumental Analysis
    • Separation: Utilize the same C18 column and mobile phase gradient as Protocol 2.

    • Fluorescence Detection: Set the excitation wavelength to 340 nm and the emission wavelength to 520 nm[3].

      • Causality: The highly conjugated 6,7-dimethoxycarbostyril system exhibits a massive Stokes shift (~180 nm). By measuring emission at 520 nm, you completely bypass the endogenous autofluorescence of plasma proteins (which typically emit between 300–400 nm), resulting in a near-zero baseline and exceptional signal-to-noise ratios.

    Analytical Workflow Visualization

    Workflow Sample Biological Matrix (Plasma/Serum) Prep Sample Extraction (Protein Precipitation) Sample->Prep Chrom UHPLC Separation (C18, Gradient Elution) Prep->Chrom Split Detection Modality Chrom->Split MS LC-MS/MS (ESI+) MRM Mode Split->MS Trace/PK FLD HPLC-FLD Ex: 340nm / Em: 520nm Split->FLD High Sensitivity UV HPLC-UV Absorbance (254nm) Split->UV Routine QC Data Data Processing & ICH M10 Validation MS->Data FLD->Data UV->Data

    Analytical workflow for 6,7-Dimethoxyquinolin-2(1H)-one quantification across detection modalities.

    References

    • Sciforum. "Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles." Electronic Conference on Synthetic Organic Chemistry. Available at:[Link]

    • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." FDA Regulatory Information. Available at:[Link]

    • International Council for Harmonisation (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022)." ICH Multidisciplinary Guidelines. Available at: [Link]

    Sources

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    6,7-Dimethoxyquinolin-2(1h)-one
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